WEE1-IN-10
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
2226938-19-6 |
|---|---|
Fórmula molecular |
C28H30Cl2N8O |
Peso molecular |
565.5 g/mol |
Nombre IUPAC |
7-(2,6-dichlorophenyl)-12-[3-methyl-4-[(3S,5R)-3,4,5-trimethylpiperazin-1-yl]anilino]-2,5,7,11,13-pentazatricyclo[7.4.0.02,6]trideca-1(13),5,9,11-tetraen-8-one |
InChI |
InChI=1S/C28H30Cl2N8O/c1-16-12-19(8-9-23(16)36-14-17(2)35(4)18(3)15-36)33-27-32-13-20-25(34-27)37-11-10-31-28(37)38(26(20)39)24-21(29)6-5-7-22(24)30/h5-9,12-13,17-18H,10-11,14-15H2,1-4H3,(H,32,33,34)/t17-,18+ |
Clave InChI |
BNVDJVMTLDUCGH-HDICACEKSA-N |
Origen del producto |
United States |
Foundational & Exploratory
WEE1-IN-10: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective inhibition of WEE1 kinase has emerged as a promising therapeutic strategy in oncology, particularly for cancers harboring specific genetic alterations such as TP53 mutations. WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage. By inhibiting WEE1, cancer cells with a deficient G1 checkpoint are forced into premature and catastrophic mitosis, leading to cell death. This guide provides an in-depth overview of the mechanism of action of WEE1 inhibitors, with a focus on the well-characterized molecule adavosertib (AZD1775/MK-1775), often used as a representative WEE1 inhibitor in preclinical studies.
Core Mechanism of Action
WEE1 is a tyrosine kinase that plays a pivotal role in cell cycle regulation. Its primary function is to inhibit the activity of cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[1][2][3] This inhibition is achieved through the phosphorylation of CDK1 at the Tyr15 residue.[4] In normal cells, this mechanism provides a crucial G2/M checkpoint, allowing time for DNA repair before the cell commits to division.
Many cancer cells, particularly those with mutations in the tumor suppressor gene TP53, have a defective G1 checkpoint.[5] This makes them heavily reliant on the G2/M checkpoint for DNA repair and survival, especially when challenged with DNA-damaging agents. Inhibition of WEE1 in these cells abrogates the G2/M checkpoint, leading to an accumulation of DNA damage and forcing the cells to enter mitosis prematurely.[6][7][8] This process, termed mitotic catastrophe, ultimately results in apoptotic cell death.[6]
Furthermore, WEE1 kinase is also involved in the stabilization of replication forks during the S-phase of the cell cycle.[6] Inhibition of WEE1 can therefore lead to increased replication stress and the formation of DNA double-strand breaks, further contributing to the cytotoxic effects in cancer cells.
Quantitative Data: In Vitro Efficacy of WEE1 Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of the WEE1 inhibitor AZD1775 in various cancer cell lines, demonstrating its potency across different cancer types.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) of AZD1775 | Reference |
| HGC27 | Gastric Cancer | Mutant | ~200-500 | [9] |
| MGC803 | Gastric Cancer | Mutant | ~200-500 | [9] |
| AGS | Gastric Cancer | Wild-Type | ~200-500 | [9] |
| BFTC-909 | Urothelial Carcinoma | Mutant | ~170-230 | [1] |
| T24 | Urothelial Carcinoma | Mutant | ~170-230 | [1] |
| J82 | Urothelial Carcinoma | Mutant | ~170-230 | [1] |
| RT4 | Urothelial Carcinoma | Wild-Type | Not specified, but sensitive | [1] |
| Daoy | Medulloblastoma | Not specified | EC50 = 220 | [10] |
| ONS-76 | Medulloblastoma | Not specified | EC50 = 179 | [10] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways influenced by WEE1 inhibition and the logical flow of its mechanism of action.
Caption: WEE1's role in the G2/M checkpoint.
Caption: Cellular effects of WEE1 inhibition.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,500 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the WEE1 inhibitor for 72 hours.
-
MTT Addition: Add 50 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Discard the supernatant and add 50 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blotting for Phospho-CDK1
This technique is used to detect the phosphorylation status of CDK1, a direct target of WEE1.
-
Cell Lysis: Treat cells with the WEE1 inhibitor for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CDK1 (Tyr15) overnight at 4°C. Also, probe a separate membrane with an antibody for total CDK1 and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-CDK1 signal indicates WEE1 inhibition.[11]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the WEE1 inhibitor for the desired time. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[12][13][14][15] An increase in the sub-G1 population is indicative of apoptosis.
Caption: Workflow for in vitro evaluation.
Conclusion
Inhibitors of WEE1 kinase represent a targeted therapeutic approach that exploits the reliance of many cancer cells on the G2/M checkpoint for survival. The mechanism of action is centered on the abrogation of this checkpoint, leading to mitotic catastrophe and cell death, particularly in tumors with defective G1 checkpoint control. The synergistic effects observed with DNA-damaging agents further highlight the potential of WEE1 inhibition as a component of combination cancer therapies. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this important class of anti-cancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase I Study of the Wee1 kinase (Wee-1) inhibitor AZD1775, Adavosertib, in Combination with Chemoradiation in Cervical, Upper Vaginal and Uterine Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase II Study of WEE1 Inhibitor AZD1775 Plus Carboplatin in Patients With TP53-Mutated Ovarian Cancer Refractory or Resistant to First-Line Therapy Within 3 Months - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of the combination of AZD1775 and irinotecan against selected pediatric solid tumors: A Pediatric Preclinical Testing Consortium report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Genetic inhibition of the atypical kinase Wee1 selectively drives apoptosis of p53 inactive tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Potrasertib and the WEE1 Kinase Inhibition Pathway: A Technical Guide
This guide provides an in-depth examination of the WEE1 kinase inhibition pathway, with a specific focus on the mechanism of action of Potrasertib. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic targeting of cell cycle checkpoints in oncology.
The Role of WEE1 Kinase in Cell Cycle Regulation
WEE1 is a crucial nuclear protein kinase that acts as a primary gatekeeper of the G2/M cell cycle checkpoint.[1][2][3] Its principal function is to prevent cells from entering mitosis prematurely, particularly in the presence of DNA damage, thereby ensuring genomic stability.[4][5] WEE1 exerts this control by phosphorylating and inhibiting cyclin-dependent kinases (CDKs), which are the core drivers of cell cycle progression.[6]
The main downstream target of WEE1 is the Cyclin-Dependent Kinase 1 (CDK1)-Cyclin B1 complex, also known as the Mitosis-Promoting Factor (MPF).[7] WEE1 phosphorylates a specific tyrosine residue on CDK1 (Tyr15), which inactivates the complex and halts the cell cycle at the G2 phase.[2][7] This pause allows time for DNA repair mechanisms to function before the cell commits to division. In addition to its role at the G2/M checkpoint, WEE1 also regulates the S phase checkpoint by phosphorylating and inhibiting CDK2.[8]
In many types of cancer, the G1 checkpoint is often dysfunctional due to mutations in genes like TP53.[1] Consequently, these cancer cells become heavily reliant on the S and G2/M checkpoints to repair DNA damage and survive.[9][10] This dependency makes WEE1 an attractive therapeutic target in oncology.[11]
Potrasertib: A Selective WEE1 Kinase Inhibitor
Potrasertib (also known as IMP7068) is a potent and selective, orally administered small-molecule inhibitor of WEE1 kinase.[12][13][14] It is currently under investigation for the treatment of advanced solid tumors.[12][14][15] By selectively targeting WEE1, Potrasertib aims to exploit the reliance of cancer cells on the G2/M checkpoint.
Mechanism of Action: Abrogating the G2/M Checkpoint
The primary mechanism of action for Potrasertib and other WEE1 inhibitors is the disruption of the G2/M checkpoint, which forces cancer cells with damaged DNA to enter mitosis. This process leads to a form of cell death known as mitotic catastrophe.[1][7]
The key steps in this pathway are:
-
WEE1 Inhibition : Potrasertib binds to and inhibits the kinase activity of WEE1.
-
CDK1 Activation : The inhibition of WEE1 prevents the inhibitory phosphorylation of CDK1 at Tyr15.[1] This leads to the accumulation of the active CDK1-Cyclin B1 complex.[1][7]
-
G2/M Checkpoint Abrogation : With CDK1 active, the G2/M checkpoint is overridden, and the cell is driven prematurely into mitosis, even if its DNA is not fully replicated or is damaged.[11][9]
-
Mitotic Catastrophe : The presence of significant DNA damage during mitosis leads to severe chromosomal abnormalities, genomic instability, and ultimately, cell death through apoptosis.[5]
The Principle of Synthetic Lethality
Synthetic lethality describes a genetic interaction where the loss of function of two genes individually is viable, but their simultaneous inactivation leads to cell death.[11] WEE1 inhibition leverages this concept to selectively target cancer cells.
Cancer cells with pre-existing defects in DNA damage response (DDR) pathways or high levels of oncogene-induced replication stress are particularly vulnerable to WEE1 inhibition.[4] For example:
-
TP53-mutant Cancers : Lacking a functional G1 checkpoint, these tumors are highly dependent on the WEE1-regulated G2/M checkpoint for survival.[16]
-
ATR Inhibition : The combination of WEE1 and ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors shows a synergistic effect, as both are critical for managing replication stress.[4] This dual inhibition overwhelms the cell's ability to cope with DNA damage, leading to selective killing of cancer cells.[4]
-
PARP Inhibition : In cancers with deficiencies in homologous recombination (e.g., BRCA mutations), combining WEE1 inhibitors with PARP inhibitors can enhance cell death by simultaneously blocking two critical DNA repair and cell cycle control pathways.[17]
Quantitative Data and Clinical Insights
While specific clinical trial data for Potrasertib is emerging, data from other WEE1 inhibitors like Adavosertib (AZD1775) provide valuable context for the target class.
Table 1: Inhibitory Concentration (IC50) of Various WEE1 Inhibitors
| Inhibitor | IC50 (nM) | Reference(s) |
|---|---|---|
| Adavosertib (AZD1775) | 5.2 | [13][15] |
| Azenosertib (ZN-c3) | 3.9 | [5][13][15] |
| Potrasertib (IMP7068) | 524 | [5] |
| PD0166285 | 24 | [5][13][15] |
| Debio 0123 (Zedoresertib) | 0.8 |[5] |
Table 2: Selected Clinical Trial Results for WEE1 Inhibitor Adavosertib
| Trial / Condition | Combination Therapy | Key Finding(s) | Common Grade ≥3 Adverse Events | Reference(s) |
|---|---|---|---|---|
| FOCUS4-C (RAS/TP53-mutant mCRC) | Monotherapy vs. Active Monitoring | Median PFS: 3.61 vs 1.87 months (HR=0.35) | Diarrhea (9%), Nausea (5%), Neutropenia (7%) | [18] |
| Platinum-Resistant Ovarian Cancer | Gemcitabine | Median PFS: 4.6 vs 3.0 months; Median OS: 11.5 vs 7.2 months | Anemia (31%), Thrombocytopenia (31%), Neutropenia (62%) | [16] |
| Platinum-Sensitive, TP53-mutant Ovarian Cancer | Olaparib | Median PFS: 5.3 months; Median OS: 12.6 months | Anemia (9%), Neutropenia (37%), Thrombocytopenia (48%) |[16] |
PFS: Progression-Free Survival; OS: Overall Survival; mCRC: metastatic Colorectal Cancer; HR: Hazard Ratio.
Key Experimental Protocols
The study of WEE1 inhibitors involves a range of standard and specialized molecular and cellular biology techniques.
-
Western Blotting : This is a fundamental technique used to assess the direct impact of WEE1 inhibition on its downstream targets.
-
Objective : To measure changes in protein phosphorylation and expression levels.
-
Protocol :
-
Treat cancer cell lines with Potrasertib at various concentrations and time points.
-
Lyse cells and quantify total protein concentration.
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., phospho-CDK1 Tyr15, total CDK1, γH2AX for DNA damage, cleaved PARP or Caspase-3 for apoptosis).
-
Incubate with secondary antibodies and detect signals using chemiluminescence.
-
Analyze band intensity to determine relative protein levels. A decrease in p-CDK1 (Tyr15) and an increase in γH2AX and cleaved Caspase-3 are expected outcomes.[17][19]
-
-
-
Cell Cycle Analysis by Flow Cytometry : This method is used to determine the effect of WEE1 inhibition on cell cycle progression.
-
Objective : To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2/M).
-
Protocol :
-
Culture and treat cells with Potrasertib.
-
Harvest cells, fix them in cold ethanol, and treat with RNase.
-
Stain cellular DNA with a fluorescent dye (e.g., Propidium Iodide).
-
Analyze the DNA content of individual cells using a flow cytometer.
-
WEE1 inhibition is expected to cause a reduction in the G2/M population as cells are forced into mitosis, followed by an increase in the sub-G1 population, indicative of apoptotic cells.
-
-
-
In Vivo Xenograft Studies : These studies evaluate the anti-tumor efficacy of Potrasertib in a living organism.
-
Objective : To assess the effect of the inhibitor on tumor growth.
-
Protocol :
-
Implant human cancer cells subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize mice into treatment (Potrasertib) and control (vehicle) groups.
-
Administer the drug orally according to a predetermined schedule.
-
Measure tumor volume and mouse weight regularly.
-
At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry). A significant reduction in tumor volume and weight in the treatment group indicates efficacy.[4][10]
-
-
Conclusion and Future Perspectives
Potrasertib, as a selective WEE1 kinase inhibitor, represents a promising therapeutic strategy, particularly for cancers harboring specific genetic vulnerabilities like TP53 mutations. The mechanism of abrogating the G2/M checkpoint to induce mitotic catastrophe in cells with a high DNA damage load is a clear example of targeted cancer therapy.
Future research will focus on identifying robust predictive biomarkers to select patients most likely to respond to WEE1 inhibition. Furthermore, exploring rational combination therapies, such as with ATR inhibitors, PARP inhibitors, or traditional chemotherapy, will be critical to enhancing efficacy and overcoming potential resistance mechanisms. The ongoing clinical evaluation of Potrasertib and other WEE1 inhibitors will be instrumental in defining their role in the landscape of cancer treatment.[3][16]
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 - Wikipedia [en.wikipedia.org]
- 3. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting WEE1 Kinase for Breast Cancer Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potrasertib - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 9. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 10. JCI - ODF2L acts as a synthetic lethal partner with WEE1 inhibition in epithelial ovarian cancer models [jci.org]
- 11. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potrasertib - Wikipedia [en.wikipedia.org]
- 13. selleckchem.com [selleckchem.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleck.co.jp [selleck.co.jp]
- 16. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of WEE1 Potentiates Sensitivity to PARP Inhibitor in Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of WEE1 Is Effective in TP53- and RAS-Mutant Metastatic Colorectal Cancer: A Randomized Trial (FOCUS4-C) Comparing Adavosertib (AZD1775) With Active Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Selective WEE1 Inhibitor Azenosertib Shows Synergistic Antitumor Activity with KRASG12C Inhibitors in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
WEE1-IN-10: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
WEE1-IN-10, also known as compound 77, is a potent inhibitor of Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of this compound. Detailed experimental protocols for its synthesis and characterization, including in vitro kinase and cell-based assays, are presented. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of this promising anti-cancer agent.
Introduction to WEE1 Kinase Inhibition
The Wee1 kinase is a nuclear serine/threonine kinase that plays a pivotal role in cell cycle regulation.[1] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 prevents cells with damaged DNA from entering mitosis, thereby allowing time for DNA repair.[1] In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the G2/M checkpoint, which is controlled by Wee1, for survival. Therefore, inhibiting Wee1 kinase activity has emerged as a promising therapeutic strategy to induce mitotic catastrophe and selective death in cancer cells.
This compound is a small molecule inhibitor belonging to the 8,9-dihydroimidazole[1,2-a]pyrimido[5,4-e]pyrimidine-5(6H)-one class of compounds.[1] It has demonstrated potent inhibitory activity against Wee1 kinase and growth inhibitory effects in cancer cell lines.
Discovery of this compound
This compound was identified through the exploration of novel heterocyclic compound libraries for their kinase inhibitory potential. The discovery is detailed in the patent WO2018090939A1, which describes a series of 8,9-dihydroimidazole[1,2-a]pyrimido[5,4-e]pyrimidine-5(6H)-one derivatives as potent Wee1 kinase inhibitors.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of the core heterocyclic scaffold followed by functional group modifications. The general synthetic scheme is outlined in patent WO2018090939A1. While the patent provides a general framework, specific details for the synthesis of compound 77 (this compound) are crucial for replication.
A representative synthetic approach for analogous pyrimido-pyrimidine core structures often involves the condensation of substituted pyrimidine (B1678525) precursors with appropriate amine-containing building blocks.[2][3]
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Biological Evaluation
The biological activity of this compound was characterized through a series of in vitro assays to determine its potency and cellular effects.
Quantitative Data
| Assay Type | Target/Cell Line | Endpoint | Result |
| Cell Growth Inhibition | LOVO (human colon adenocarcinoma) | IC50 | 0.524 µM |
Experimental Protocols
4.2.1. Wee1 Kinase Enzymatic Assay
The inhibitory activity of this compound against the Wee1 kinase is typically determined using a biochemical assay that measures the phosphorylation of a substrate by the enzyme. A common method is a luminescence-based kinase assay.[4][5][6]
Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, recombinant Wee1 enzyme, substrate (e.g., a synthetic peptide), and ATP.
-
Compound Dilution: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the Wee1 enzyme, the test compound at various concentrations, and the substrate.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and measure the amount of product formed. For luminescence-based assays like Kinase-Glo®, a reagent is added that converts the remaining ATP to a light signal. The amount of light is inversely proportional to the kinase activity.[4][6]
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Wee1 Kinase Assay:
Caption: A typical workflow for determining the in vitro inhibitory activity of this compound.
4.2.2. Cell-Based Proliferation Assay (LOVO Cells)
The effect of this compound on cancer cell growth was assessed using a cell viability assay on the LOVO human colon adenocarcinoma cell line. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method for this purpose.[7][8][9][10]
Protocol Outline:
-
Cell Culture: Culture LOVO cells in appropriate media and conditions.
-
Cell Seeding: Seed the cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
WEE1 Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by inhibiting the Wee1 kinase, thereby disrupting the G2/M checkpoint. The following diagram illustrates the central role of Wee1 in cell cycle control and the impact of its inhibition.
Caption: The WEE1 signaling pathway and the mechanism of action of this compound.
Conclusion
This compound is a potent and specific inhibitor of Wee1 kinase with demonstrated anti-proliferative activity in cancer cells. This technical guide provides a comprehensive overview of its discovery, a general approach to its synthesis, and detailed protocols for its biological evaluation. The data and methodologies presented herein are intended to support further research and development of this compound and other novel Wee1 inhibitors as potential cancer therapeutics.
Disclaimer: This document is intended for research and informational purposes only. The synthesis and use of this compound should be conducted by qualified professionals in a laboratory setting.
References
- 1. WO2018090939A1 - 8,9-dihydroimidazole[1,2-a]pyrimido[5,4-e]pyrimidine-5(6h)-ketone compound - Google Patents [patents.google.com]
- 2. Synthesis of novel 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Evaluation of New 2, 6-Dihydroimidazo[1, 2-c]Pyrimido[5, 4-e]-Pyrimidine-5(3H)-thiones as Possible Antihistaminic/Antiasthmatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. promega.com [promega.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 9. ch.promega.com [ch.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
IMP7068: A Technical Guide to its Biological Activity and Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
IMP7068 is a potent and highly selective small molecule inhibitor of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Developed by IMPACT Therapeutics, IMP7068 is currently under investigation as a promising anti-cancer agent. This technical guide provides a comprehensive overview of the biological activity, therapeutic targets, and preclinical data for IMP7068. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential future investigation of this compound.
Introduction
WEE1 kinase is a key gatekeeper of the cell cycle, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), there is an increased reliance on the G2/M checkpoint for survival.[2] Inhibition of WEE1 in such cancer cells leads to an abrogation of this checkpoint, forcing the cells to enter mitosis with unrepaired DNA, ultimately resulting in mitotic catastrophe and apoptotic cell death.[1] This concept of "synthetic lethality" provides a strong rationale for targeting WEE1 in p53-deficient tumors.[2]
IMP7068 has been developed as a potent and selective inhibitor of WEE1. Preclinical studies have demonstrated its anti-tumor activity in a range of cancer models, and it is currently being evaluated in Phase I clinical trials for the treatment of advanced solid tumors.[3][4]
Mechanism of Action and Target Profile
IMP7068 exerts its biological effect through the direct inhibition of WEE1 kinase.[1] By binding to WEE1, IMP7068 prevents the phosphorylation of its primary substrate, cyclin-dependent kinase 1 (CDK1).[1] This leads to the activation of the CDK1/Cyclin B complex, premature entry into mitosis, and subsequent cell death in cancer cells with compromised DNA integrity.[1]
Signaling Pathway
The mechanism of action of IMP7068 is centered on the disruption of the G2/M cell cycle checkpoint, a critical control point for ensuring genomic stability.
Target Selectivity
A key characteristic of IMP7068 is its high selectivity for WEE1 kinase over other kinases, particularly Polo-like kinase 1 (PLK1). Preclinical data presented at the 2023 American Association for Cancer Research (AACR) Annual Meeting demonstrated that IMP7068 has a superior WEE1/PLK1 selectivity of over 435-fold compared to the well-characterized WEE1 inhibitor, AZD1775.[3][5] This high selectivity may contribute to a more favorable safety profile.
Quantitative Biological Activity
While specific IC50 values for IMP7068 from peer-reviewed publications are not yet publicly available, data from conference presentations and company communications consistently describe it as a "potent" inhibitor of WEE1.
| Parameter | Value | Reference |
| Target | WEE1 Kinase | |
| WEE1/PLK1 Selectivity | >435-fold vs. AZD1775 | [3][5] |
Preclinical Anti-Tumor Activity
IMP7068 has demonstrated significant anti-tumor activity in various preclinical cancer models, both in vitro and in vivo.
In Vitro Cytotoxicity
IMP7068 has shown potent cytotoxic effects against a broad range of cancer cell lines.[3] Notably, its activity has been evaluated in the following models:
| Cancer Type | Cell Line/Model | Reference |
| Colorectal Cancer | LoVo | [3] |
| Non-Small Cell Lung Cancer | NCI-H1299 | [3] |
| Uterine Cancer | UT5318 (PDX model) | [3] |
In Vivo Efficacy
In vivo studies using xenograft models have confirmed the anti-tumor efficacy of IMP7068. Treatment with IMP7068 resulted in significant tumor growth inhibition in models of colorectal cancer (LoVo), non-small cell lung cancer (NCI-H1299), and a patient-derived xenograft (PDX) model of uterine cancer (UT5318).[3]
Experimental Protocols
The following are generalized protocols for key experiments typically used to characterize WEE1 inhibitors like IMP7068.
WEE1 Kinase Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of a compound on WEE1 kinase activity.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl2, DTT, and BSA. Prepare solutions of recombinant human WEE1 enzyme, a suitable substrate (e.g., recombinant CDC2), and ATP.
-
Compound Preparation: Prepare a serial dilution of IMP7068 in DMSO, followed by a further dilution in the reaction buffer.
-
Reaction Initiation: In a microplate, combine the WEE1 enzyme, the substrate, and the various concentrations of IMP7068. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be achieved using various detection methods, such as ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher Scientific).[1][6]
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the IMP7068 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This assay measures the cytotoxic effect of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., LoVo, NCI-H1299) in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of IMP7068 and incubate for a specified period (e.g., 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7] During this time, viable cells with active metabolism will convert the water-soluble MTT into an insoluble purple formazan (B1609692).[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[8][9]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the IMP7068 concentration and determine the IC50 value.
Xenograft Tumor Model
This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Preparation: Culture the desired cancer cell line (e.g., LoVo or NCI-H1299) and harvest the cells during the logarithmic growth phase.[10]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.[10]
-
Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.[2][10]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Drug Administration: Administer IMP7068 (e.g., by oral gavage) and a vehicle control to the respective groups according to a predetermined dosing schedule.
-
Efficacy Assessment: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume. At the end of the study, calculate the percentage of tumor growth inhibition for the IMP7068-treated group compared to the control group.
Clinical Development
IMP7068 is currently in Phase I clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity in patients with advanced solid tumors (NCT04768868).[3][4]
Conclusion
IMP7068 is a promising, potent, and selective WEE1 inhibitor with a strong preclinical rationale for its anti-tumor activity, particularly in p53-deficient cancers. Its high selectivity for WEE1 over PLK1 may translate into a favorable therapeutic window. The ongoing clinical evaluation will be crucial in determining the ultimate therapeutic potential of IMP7068 in the treatment of various solid tumors. This technical guide provides a foundational understanding of the biological activity and targets of IMP7068 to aid in the advancement of cancer research and drug development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. LLC cells tumor xenograft model [protocols.io]
- 3. IMPACT Therapeutics Presents Data of WEE1 Inhibitor IMP7068 at the 2023 American Association for Cancer Research (AACR) Annual Meeting [impacttherapeutics.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
WEE1-IN-10 and the Abrogation of the G2/M Checkpoint: A Technical Guide
A Comprehensive Analysis of WEE1 Inhibition for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of WEE1 kinase inhibitors, with a focus on WEE1-IN-10, in the abrogation of the G2/M cell cycle checkpoint. Given the limited public data available for this compound, this document leverages the extensive research on the well-characterized WEE1 inhibitor, AZD1775 (adavosertib), as a representative compound to illustrate the core mechanisms, experimental methodologies, and therapeutic potential of this class of drugs.
The WEE1 kinase is a critical regulator of the G2/M checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] In many cancer cells, particularly those with a deficient G1/S checkpoint (e.g., due to p53 mutations), reliance on the G2/M checkpoint for survival is heightened.[3][4] Inhibition of WEE1 forces these cells to prematurely enter mitosis with unrepaired DNA, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[1][2] This targeted approach forms the basis of a promising anti-cancer strategy.
Core Mechanism of Action
WEE1 kinase exerts its regulatory function by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[3][5] WEE1 inhibitors, such as this compound and AZD1775, are ATP-competitive inhibitors that bind to the kinase domain of WEE1, preventing the phosphorylation of CDK1.[6] This leads to the activation of the CDK1/Cyclin B complex, thereby overriding the G2/M checkpoint and compelling the cell to enter mitosis, irrespective of its DNA integrity.[1][2]
Quantitative Data on WEE1 Inhibitors
The efficacy of WEE1 inhibitors can be quantified through various preclinical and clinical parameters. The following tables summarize key quantitative data for this compound and the representative inhibitor AZD1775.
| Inhibitor | Cell Line | IC50 (µM) | Citation |
| This compound | LoVo | 0.524 | [1] |
| AZD1775 | Gastric Cancer Cell Lines | 0.2 - 0.5 | [7] |
Table 1: In Vitro Efficacy of WEE1 Inhibitors in Cancer Cell Lines.
| Study Type | Cancer Type | Combination Agent | Key Findings | Citation |
| Phase I Clinical Trial | Advanced Solid Tumors | Gemcitabine, Cisplatin, or Carboplatin (B1684641) | MTD of AZD1775 in combination with carboplatin was 225 mg BID. | [2] |
| Phase I Clinical Trial | Advanced Solid Tumors | Monotherapy | Recommended Phase II dose of 300 mg once daily. Partial responses observed in 14% of patients. | [8] |
| Preclinical (Xenograft) | Osteosarcoma | Gemcitabine | 70% reduction in tumor growth with combination therapy. | |
| Preclinical (Xenograft) | A427 NSCLC | Monotherapy | Significant tumor growth inhibition at 60 mg/kg twice daily. |
Table 2: Preclinical and Clinical Efficacy of AZD1775.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: WEE1 Signaling Pathway in G2/M Checkpoint Control.
Caption: Mechanism of G2/M Checkpoint Abrogation by WEE1 Inhibitors.
Caption: Experimental Workflow for Evaluating WEE1 Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate WEE1 inhibitors.
Cell Viability Assay (CCK-8)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the WEE1 inhibitor (e.g., this compound or AZD1775) for 48-72 hours. Include a vehicle-only control.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the drug concentration.[7]
Cell Cycle Analysis by Flow Cytometry (FACS)
-
Cell Treatment: Treat cells with the WEE1 inhibitor at the desired concentration and time point.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A decrease in the G2/M population and an increase in sub-G1 (apoptotic) population after treatment with a DNA damaging agent and a WEE1 inhibitor indicates checkpoint abrogation.[7]
Western Blot Analysis
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-CDK1 (Tyr15), total CDK1, γH2AX, and a loading control like β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the p-CDK1/total CDK1 ratio and an increase in γH2AX are indicative of WEE1 inhibition and DNA damage, respectively.[9]
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the WEE1 inhibitor (e.g., AZD1775 at 60 mg/kg) and/or a combination agent via oral gavage according to the specified schedule. The control group receives the vehicle.[9]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint and Tissue Collection: At the end of the study, euthanize the mice and collect the tumors for further analysis, such as immunohistochemistry for biomarkers like p-CDK1 and γH2AX.[9]
Conclusion
WEE1 inhibitors, including this compound, represent a promising class of anti-cancer agents that exploit the reliance of certain tumors on the G2/M checkpoint. By abrogating this checkpoint, these inhibitors induce mitotic catastrophe and selective killing of cancer cells. The extensive preclinical and clinical data for AZD1775 provide a strong rationale for the continued investigation and development of novel WEE1 inhibitors. The experimental protocols and workflows detailed in this guide offer a robust framework for the evaluation of these compounds in a research and drug development setting.
References
- 1. Wee1 — TargetMol Chemicals [targetmol.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Phase I Study Evaluating WEE1 Inhibitor AZD1775 As Monotherapy and in Combination With Gemcitabine, Cisplatin, or Carboplatin in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Preclinical Evaluation of WEE1 Inhibitors in Solid Tumors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "WEE1-IN-10" is not available in the public domain. This guide provides a comprehensive overview of the preclinical evaluation of WEE1 inhibitors, using the extensively studied clinical candidate adavosertib (AZD1775/MK-1775) as a primary example to illustrate the core principles and methodologies.
Introduction: WEE1 Kinase as a Therapeutic Target
WEE1 is a crucial nuclear kinase that acts as a gatekeeper for the G2/M cell cycle checkpoint.[1][2] It prevents cells from entering mitosis prematurely by catalyzing the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[1][3][4] Many cancer cells, particularly those with mutations in the tumor suppressor gene TP53, have a defective G1 checkpoint and become heavily reliant on the G2/M checkpoint for DNA repair before mitotic entry.[5][6] This dependency makes WEE1 an attractive therapeutic target. By inhibiting WEE1, cancer cells with damaged DNA are forced into mitosis, leading to a phenomenon known as mitotic catastrophe and subsequent apoptosis.[7][8] Overexpression of WEE1 has been observed in a variety of solid tumors, including glioblastoma, breast cancer, and non-small cell lung cancer (NSCLC), and often correlates with a poor prognosis.[2][9]
Mechanism of Action of WEE1 Inhibition
WEE1 inhibitors are potent and selective ATP-competitive small molecules.[9] Their primary mechanism involves blocking the kinase activity of WEE1, which prevents the inhibitory phosphorylation of CDK1 (on Tyr15) and CDK2.[3][9] This leads to increased CDK activity, forcing cells to bypass the G2/M checkpoint, even in the presence of DNA damage.[10][11] This abrogation of cell cycle arrest results in premature entry into mitosis with unrepaired DNA, causing genomic instability and ultimately leading to apoptotic cell death.[8][12] Preclinical studies show that WEE1 inhibition can also lead to S-phase defects due to the dysregulation of CDK2, which is involved in maintaining stalled replication forks.[2][13]
Preclinical In Vitro Evaluation
The in vitro assessment of WEE1 inhibitors involves a battery of assays to determine their potency, mechanism of action, and cellular effects across a panel of cancer cell lines.
Data Presentation: In Vitro Activity of Adavosertib (MK-1775)
The following table summarizes the cytotoxic activity of adavosertib as a single agent in various solid tumor cell lines.
| Cell Line | Cancer Type | EC50 (nmol/L) | Citation |
| A427 | Non-Small Cell Lung Cancer (NSCLC) | 116 | [9] |
| ES-2 | Ovarian Cancer | 260 | [9] |
| A2058 | Melanoma | 230 | [9] |
| A431 | Squamous Cell Carcinoma | 170 | [9] |
| KNS62 | Glioblastoma | 3410 | [9] |
| NCI-H460 | Non-Small Cell Lung Cancer (NSCLC) | 3310 | [9] |
EC50: Half maximal effective concentration.
Experimental Protocols
Cell Viability Assay (e.g., Sulforhodamine B or MTS Assay):
-
Cell Seeding: Plate tumor cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the WEE1 inhibitor (e.g., 0.01 nM to 10 µM) for 72-96 hours.
-
Cell Fixation (for SRB): Fix cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Stain fixed cells with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Solubilization: Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. For MTS assays, add the reagent directly to the media and read absorbance after 1-4 hours.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the EC50/IC50 values using non-linear regression.
Western Blot Analysis:
-
Cell Lysis: Treat cells with the WEE1 inhibitor for a specified time (e.g., 24 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., anti-p-CDK1 Tyr15, anti-γH2AX, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry:
-
Cell Treatment & Harvesting: Treat cells with the WEE1 inhibitor for 24-48 hours. Harvest cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.
-
Staining: Rehydrate the cells in PBS, treat with RNase A, and stain with propidium (B1200493) iodide (PI).
-
Data Acquisition: Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.
-
Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Preclinical In Vivo Evaluation
In vivo studies are critical to assess the anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties of WEE1 inhibitors in a living organism.
Data Presentation: In Vivo Efficacy of Adavosertib (MK-1775)
The following table summarizes the in vivo anti-tumor activity of adavosertib, both as a single agent and in combination therapy, in xenograft models.
| Tumor Model | Treatment Arms | Dosing Schedule | Outcome | Citation |
| A427 NSCLC Xenograft | Vehicle | - | Tumor growth | [14] |
| MK-1775 (60 mg/kg) | Twice daily, 28 days | Tumor growth inhibition | [14] | |
| LKB1-deficient NSCLC (GEMM) | Cisplatin (B142131) | - | Increased survival vs. control | [5] |
| Cisplatin + AZD1775 | - | Extended overall survival vs. cisplatin alone | [5] | |
| Osteosarcoma Xenografts | AZD1775 | - | 50% reduction in tumor growth | [13] |
| AZD1775 + Gemcitabine | - | 70% reduction in tumor growth | [13] | |
| p53-mutant PDAC PDX | Vehicle | - | Tumor growth | [15] |
| AZD1775 + Irinotecan (B1672180) | - | Significant tumor growth inhibition | [15] |
NSCLC: Non-Small Cell Lung Cancer; GEMM: Genetically Engineered Mouse Model; PDAC: Pancreatic Ductal Adenocarcinoma; PDX: Patient-Derived Xenograft.
Experimental Protocols
Xenograft Tumor Model Study:
-
Cell Implantation: Subcutaneously inject 1-5 million tumor cells (e.g., A427, Calu-6) suspended in Matrigel into the flank of immunocompromised mice (e.g., nude or NSG mice).[16]
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Measure tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization & Treatment: Randomize mice into treatment groups (e.g., Vehicle, WEE1 inhibitor alone, Chemotherapy alone, Combination).
-
Drug Administration: Administer the WEE1 inhibitor via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule (e.g., 60 mg/kg, twice daily for 28 days).[9][14] Administer combination agents as per established protocols.
-
Monitoring: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health throughout the study.
-
Endpoint & Analysis: The study endpoint may be a specific time point or when tumors reach a maximum ethical size. Efficacy is assessed by comparing tumor growth delay (TGD), tumor growth inhibition (TGI), or regression between treatment groups.[16]
-
Pharmacodynamic Analysis (Optional): Collect tumors at specific time points post-treatment to analyze biomarkers (e.g., p-CDK1, γH2AX) by western blot or immunohistochemistry.
Biomarkers for WEE1 Inhibitor Sensitivity
Identifying biomarkers is crucial for patient selection in clinical trials. Preclinical studies have investigated several potential biomarkers for sensitivity to WEE1 inhibitors.
-
TP53 Status: Tumors with TP53 mutations often have a deficient G1 checkpoint, making them more reliant on the WEE1-mediated G2 checkpoint. This provides a strong rationale for targeting WEE1 in p53-mutant cancers.[13][15] However, the predictive value of TP53 status is context-dependent, and some studies show efficacy irrespective of p53 function.[10][13]
-
LKB1 (STK11) Deficiency: In NSCLC, LKB1 deficiency has been shown to enhance DNA damage and apoptosis in response to AZD1775, suggesting it as a potential biomarker for combination therapy with DNA-damaging agents.[5][6]
-
PKMYT1 Expression: PKMYT1 is a kinase functionally related to WEE1. Low expression of PKMYT1 has been correlated with increased sensitivity to MK-1775 monotherapy, as it may create a greater dependency on the remaining WEE1 activity.[17]
References
- 1. Wee1 - Wikipedia [en.wikipedia.org]
- 2. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule Inhibitors of Wee1 Degradation and Mitotic Entry - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. schrodinger.com [schrodinger.com]
- 12. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy | springermedizin.de [springermedizin.de]
- 13. Preclinical evaluation of the combination of AZD1775 and irinotecan against selected pediatric solid tumors: A Pediatric Preclinical Testing Consortium report - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma [frontiersin.org]
- 16. ascopubs.org [ascopubs.org]
- 17. aacrjournals.org [aacrjournals.org]
The Effect of WEE1 Inhibition on CDK1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular consequences of inhibiting WEE1 kinase, with a specific focus on the phosphorylation status of Cyclin-Dependent Kinase 1 (CDK1). WEE1 inhibitors, such as the clinical candidate adavosertib (AZD1775, formerly MK-1775), represent a promising class of anti-cancer agents that exploit the reliance of many tumors on the G2/M cell cycle checkpoint. This document details the underlying signaling pathways, presents quantitative data from relevant studies, and provides detailed experimental protocols for investigating the WEE1-CDK1 axis.
Introduction: The WEE1-CDK1 Signaling Axis
The cell division cycle is a tightly regulated process, with checkpoints in place to ensure genomic integrity. The transition from G2 phase to mitosis (M phase) is a critical control point, governed by the activity of the CDK1-Cyclin B1 complex, also known as the M-phase Promoting Factor (MPF).[1] WEE1 kinase is a key negative regulator of this transition. It phosphorylates CDK1 on the Tyr15 residue, which sterically hinders the ATP-binding pocket and inactivates the kinase.[1][2] This inhibitory phosphorylation provides a temporal window for DNA repair before the cell commits to mitosis.
In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes crucial for survival, especially in the presence of DNA damage.[3] By inhibiting WEE1, the G2/M checkpoint is abrogated. This leads to a decrease in the inhibitory phosphorylation of CDK1 at Tyr15, resulting in the premature activation of the CDK1-Cyclin B1 complex.[1] The untimely entry into mitosis with unrepaired DNA can lead to a phenomenon known as mitotic catastrophe, ultimately triggering cell death.[1][3]
The signaling pathway is a feedback loop. Once activated, CDK1 can phosphorylate and inactivate WEE1, further promoting its own activation in a positive feedback loop that drives the cell into mitosis.[4]
References
- 1. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]
- 3. Temporal phosphoproteomics reveals WEE1-dependent control of 53BP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the human WEE1Hu CDK tyrosine 15-kinase during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
WEE1 Inhibition: A Promising Therapeutic Strategy for Ovarian Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide explores the burgeoning field of WEE1 inhibition as a potential therapeutic avenue for ovarian cancer. WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, has emerged as a promising target, particularly in tumors with specific genetic alterations common in ovarian cancer, such as TP53 mutations and CCNE1 amplification. While the specific compound WEE1-IN-10 is a known WEE1 kinase inhibitor, publicly available data on its efficacy in ovarian cancer is currently limited. Therefore, this guide will focus on the well-characterized WEE1 inhibitor, Adavosertib (AZD1775/MK-1775), to illustrate the mechanism of action, preclinical and clinical potential, and future directions of WEE1 inhibition in this challenging disease.
The Rationale for Targeting WEE1 in Ovarian Cancer
Ovarian cancer, particularly the high-grade serous subtype (HGSOC), is characterized by significant genomic instability and a high prevalence of TP53 mutations (over 96% of cases).[1][2] These mutations lead to a defective G1/S checkpoint, forcing cancer cells to rely heavily on the S and G2/M checkpoints for DNA repair and to prevent premature, and potentially lethal, entry into mitosis.[3][4]
WEE1 kinase is a pivotal gatekeeper of the G2/M checkpoint. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), thereby preventing mitotic entry and allowing time for DNA repair.[5][6][7] Inhibition of WEE1 in p53-deficient cancer cells abrogates this crucial checkpoint, leading to an accumulation of DNA damage, uncontrolled entry into mitosis, and ultimately, mitotic catastrophe and apoptotic cell death.[3][4][8] This concept of "synthetic lethality," where the combination of two non-lethal defects (in this case, p53 mutation and WEE1 inhibition) results in cell death, forms the core therapeutic hypothesis for WEE1 inhibitors in ovarian cancer.
Furthermore, a significant portion of ovarian cancers exhibit amplification of the CCNE1 gene, which encodes for Cyclin E1.[3][9] This leads to increased replication stress, making these tumors particularly dependent on the G2/M checkpoint for survival and thus highly sensitive to WEE1 inhibition.[3][9][10]
Preclinical Evidence for WEE1 Inhibition in Ovarian Cancer
Extensive preclinical research has demonstrated the potential of WEE1 inhibitors, primarily Adavosertib, as both a monotherapy and in combination with other agents in ovarian cancer models.
Monotherapy Activity
Studies have shown that Adavosertib monotherapy effectively inhibits the viability of various ovarian cancer cell lines.[11][12] The cytotoxic effect is often more pronounced in cell lines with p53 mutations or high levels of replication stress.[9][12]
Combination Therapies
The efficacy of WEE1 inhibitors is significantly enhanced when combined with DNA-damaging agents or other targeted therapies. This approach aims to overwhelm the cancer cells' ability to repair DNA, pushing them towards mitotic catastrophe.
-
With PARP Inhibitors: Sequential administration of PARP inhibitors (like Olaparib) followed by a WEE1 inhibitor has shown synergistic effects in ovarian cancer models, leading to increased DNA damage and reduced tumor growth while minimizing toxicity.[13]
-
With ATR Inhibitors: The combination of WEE1 and ATR inhibitors has demonstrated synergistic killing of ovarian cancer cells, particularly in those with CCNE1 amplification.[10][14][15] This dual inhibition of key DNA damage response pathways leads to overwhelming replication stress and cell death.[14]
-
With Chemotherapy: Adavosertib has been shown to sensitize ovarian cancer cells to platinum-based chemotherapy (e.g., carboplatin) and other agents like gemcitabine.[6][16]
-
With mTOR Inhibitors: Inhibition of the mTOR pathway has been found to overcome both primary and acquired resistance to WEE1 inhibition by augmenting replication stress in ovarian cancer cells.[17]
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies of WEE1 inhibitors in ovarian cancer cell lines.
Table 1: In Vitro Efficacy of Adavosertib (WEE1 Inhibitor) in Ovarian Cancer Cell Lines
| Cell Line | Histological Subtype | TP53 Status | CCNE1 Expression | IC50 (µM) of Adavosertib | Reference |
| OVCAR3 | High-Grade Serous | Mutant | Low/Normal | Not specified | [9] |
| KURAMOCHI | High-Grade Serous | Mutant | High | 0.071 - 0.346 (range in high CCNE1) | [9] |
| OVISE | Clear Cell | Wild-Type | High | 0.071 - 0.346 (range in high CCNE1) | [9] |
| OVTOKO | Clear Cell | Mutant | High | 0.071 - 0.346 (range in high CCNE1) | [9] |
| A2780 | Endometrioid | Wild-Type | Low/Normal | 0.368 - 90.4 (range in low/normal CCNE1) | [9] |
| SKOV3 | Serous | Null | Not specified | Not specified | [11][12] |
| ID8 | Serous (murine) | Null | Not specified | Not specified | [11][12] |
Note: Specific IC50 values for each cell line were not always provided in the cited literature; ranges are given where available.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows relevant to WEE1 inhibition in ovarian cancer.
WEE1 Signaling Pathway in Cell Cycle Regulation
Caption: WEE1 kinase inhibits the CDK1/Cyclin B complex, preventing premature entry into mitosis.
Mechanism of Synthetic Lethality with WEE1 Inhibition
Caption: WEE1 inhibition induces synthetic lethality in p53-mutant ovarian cancer cells.
Experimental Workflow for Preclinical Evaluation
Caption: A general workflow for the preclinical evaluation of a WEE1 inhibitor in ovarian cancer.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the preclinical evaluation of WEE1 inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo®)
-
Cell Seeding: Ovarian cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the WEE1 inhibitor (e.g., Adavosertib) for a specified period (typically 72-120 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. Absorbance is measured at a specific wavelength.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells. The reagent is added to the wells, and luminescence is measured.
-
-
Data Analysis: The results are normalized to untreated controls, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
Western Blot Analysis
-
Protein Extraction: Cells are treated with the WEE1 inhibitor for a defined time, then lysed to extract total protein. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-CDK1 (Tyr15), total CDK1, γH2AX, cleaved PARP, β-actin).
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Cells are treated with the WEE1 inhibitor, harvested, and washed with PBS.
-
Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase A.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in different phases of the cell cycle (G1, S, G2/M) is analyzed based on the fluorescence intensity of the PI signal.
In Vivo Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Ovarian cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The WEE1 inhibitor is administered via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored to assess toxicity.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
Clinical Landscape and Future Directions
Adavosertib has been investigated in several clinical trials for ovarian cancer, both as a monotherapy and in combination with other drugs.[16][18] Phase II trials have shown promising, albeit modest, clinical activity in patients with recurrent, platinum-resistant or refractory ovarian cancer, particularly in those with TP53 mutations or CCNE1 amplification.[2][9][16] However, toxicity, primarily hematological, has been a challenge and has somewhat limited its clinical development.[13][18]
Future research is focused on:
-
Identifying Predictive Biomarkers: While TP53 mutation and CCNE1 amplification are promising, more robust biomarkers are needed to select patients most likely to benefit from WEE1 inhibition.[2][9]
-
Optimizing Combination Strategies: Further investigation into novel combinations, such as with immunotherapy, and optimizing the dosing and scheduling of existing combinations is crucial to enhance efficacy and manage toxicity.[13][18]
-
Developing Next-Generation WEE1 Inhibitors: The development of more selective and less toxic WEE1 inhibitors could improve the therapeutic window.[13]
Conclusion
Targeting the WEE1 kinase represents a rational and promising therapeutic strategy for ovarian cancer, a disease with a high unmet medical need. The principle of synthetic lethality in the context of common genetic alterations like TP53 mutations and the exploitation of replication stress in CCNE1-amplified tumors provide a strong biological rationale. While the specific inhibitor this compound requires further investigation in this malignancy, the extensive data from other WEE1 inhibitors like Adavosertib have paved the way for the continued exploration of this therapeutic class. Future success will likely depend on the precise identification of responsive patient populations through robust biomarkers and the development of well-tolerated and synergistic combination therapies.
References
- 1. The hallmarks of ovarian cancer: proliferation and cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. WEE1 inhibition induces anti-tumor immunity by activating ERV and the dsRNA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cyclin E1 overexpression sensitizes ovarian cancer cells to WEE1 and PLK1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WEE1i-ATRi combination therapy: a promising low-dose treatment for CCNE1-amplified gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 14. Targeting WEE1 Kinase in Gynecological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Treatment for ovarian clear cell carcinoma with combined inhibition of WEE1 and ATR - ProQuest [proquest.com]
- 16. WEE1 Inhibitor: Clinical Development | springermedizin.de [springermedizin.de]
- 17. mTOR inhibition overcomes primary and acquired resistance to Wee1 inhibition by augmenting replication stress in epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WEE1-IN-10 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] By phosphorylating and inactivating the cyclin-dependent kinase 1 (CDK1), WEE1 provides a crucial window for maintaining genomic integrity.[3][4][5] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., p53 mutations), there is an increased reliance on the G2/M checkpoint for survival, making WEE1 an attractive therapeutic target.[6][7] Inhibition of WEE1 abrogates this checkpoint, forcing cancer cells with damaged DNA into premature mitosis, leading to mitotic catastrophe and apoptosis.[3][6]
WEE1-IN-10 (also known as Potrasertib or IMP7068) is a potent and selective inhibitor of WEE1 kinase.[3][6] Preclinical studies have demonstrated its anti-tumor activity in a range of solid tumor cell lines and in vivo xenograft models.[7] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including a biochemical kinase inhibition assay and a cell-based proliferation assay.
WEE1 Signaling Pathway
The WEE1 kinase plays a pivotal role in the G2/M checkpoint of the cell cycle. The following diagram illustrates the signaling pathway regulated by WEE1 and the mechanism of action for this compound.
Caption: WEE1 signaling pathway and inhibition by this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound and other representative WEE1 inhibitors.
Table 1: Biochemical IC50 Values of WEE1 Inhibitors
| Compound | WEE1 Kinase IC50 (nM) | Reference |
| This compound (Potrasertib) | 524 | [3] |
| Adavosertib (AZD1775) | 5.2 | [8] |
| Azenosertib (ZN-c3) | 3.9 | [3] |
| Debio 0123 | 0.8 | [3] |
| PD0166285 | 24 | [8] |
Table 2: Cellular Proliferation EC50 Values of WEE1 Inhibitors in Representative Cancer Cell Lines
| Cell Line | Histology | p53 Status | WEE1 Inhibitor | EC50 (nM) | Reference |
| A427 | Non-small cell lung | Mutant | Adavosertib (AZD1775) | 116 | [8] |
| NCI-H460 | Non-small cell lung | Wild-type | Adavosertib (AZD1775) | 677 | [9] |
| KNS62 | CNS Cancer | Mutant | Adavosertib (AZD1775) | 487 | [9] |
| A2058 | Melanoma | Mutant | Adavosertib (AZD1775) | ~EC90 used | [8] |
| HT-29 | Colorectal | Mutant | Adavosertib (AZD1775) | ~EC90 used | [8] |
Note: Specific EC50 values for this compound in various cell lines are not yet publicly available in the provided search results and would need to be determined experimentally using the protocol below.
Experimental Protocols
WEE1 Kinase Activity Assay (Biochemical)
This protocol is adapted from commercially available luminescent kinase assay kits, such as the Kinase-Glo® or ADP-Glo™ assays, which are suitable for determining the IC50 of this compound.
Objective: To measure the in vitro potency of this compound in inhibiting the enzymatic activity of recombinant human WEE1.
Materials:
-
Recombinant Human WEE1 enzyme
-
WEE1 substrate (e.g., a synthetic peptide or CDK1/Cyclin B)
-
ATP
-
Kinase Assay Buffer
-
This compound (Potrasertib)
-
DMSO (for compound dilution)
-
ADP-Glo™ or Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Workflow Diagram:
Caption: Workflow for a luminescent-based WEE1 kinase activity assay.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 1000x the final desired highest concentration. Then, perform an intermediate dilution in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.[10][11]
-
Reaction Setup:
-
Add the diluted this compound or DMSO (for positive and negative controls) to the wells of a white, opaque plate.
-
Add the WEE1 enzyme to all wells except the "no enzyme" blank control.
-
Prepare a master mix of the WEE1 substrate and ATP in kinase assay buffer.
-
-
Initiate Kinase Reaction: Add the substrate/ATP master mix to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection (using ADP-Glo™):
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's protocol (e.g., 40 minutes at room temperature).
-
Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate as per the manufacturer's protocol (e.g., 30 minutes at room temperature).
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data with the "vehicle control" (DMSO) as 100% activity and "no enzyme" as 0% activity.
-
Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell Proliferation Assay (Cell-Based)
This protocol describes how to measure the effect of this compound on the proliferation of cancer cell lines.
Objective: To determine the EC50 value of this compound in inhibiting the growth of selected cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., A549, PC9, HuH-7)[12]
-
Appropriate cell culture medium and supplements (e.g., RPMI, DMEM, FBS)
-
This compound (Potrasertib)
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent (e.g., MTS)
-
Sterile, clear-bottom, white or black 96-well or 384-well cell culture plates
-
Multichannel pipettes
-
Humidified incubator (37°C, 5% CO2)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into the wells of a microplate at a predetermined optimal density.
-
Allow cells to attach and resume growth by incubating for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium from a DMSO stock.
-
Remove the old medium from the cell plate and add the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 to 96 hours).[8]
-
Measure Cell Viability (using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background (medium only) from all readings.
-
Normalize the data to the vehicle control (DMSO) wells, which represent 100% viability.
-
Plot the percent viability against the log concentration of this compound and fit the data to a four-parameter logistic curve to determine the EC50 value.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro characterization of this compound. The biochemical kinase assay allows for the direct assessment of enzymatic inhibition, while the cell-based proliferation assay provides insight into the compound's anti-proliferative effects in a cellular context. These assays are fundamental for the preclinical evaluation of WEE1 inhibitors and for elucidating their mechanism of action in cancer research and drug development.
References
- 1. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Targeting WEE1 Kinase for Breast Cancer Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. IMPACT announced Wee1 inhibitor IMP7068 IND clearance by US FDA [impacttherapeutics.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. An Ultra-High Throughput Cell-Based Screen for Wee1 Degradation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Discovery of potential WEE1 inhibitors via hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WEE1-IN-10 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effect of the WEE1 kinase inhibitor, WEE1-IN-10, on cell viability using two common colorimetric and luminescent assays: MTT and CellTiter-Glo.
Introduction to WEE1 Inhibition
WEE1 is a crucial gatekeeper of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), WEE1 provides time for cells to maintain genomic integrity.[1] In many cancer cells, the G1 checkpoint is defective, making them highly reliant on the G2/M checkpoint for survival.[1] Inhibition of WEE1 forces these cells to enter mitosis prematurely with damaged DNA, leading to a form of cell death known as mitotic catastrophe. This makes WEE1 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents. This compound is a small molecule inhibitor of WEE1 kinase.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other known WEE1 inhibitors on various cancer cell lines. This data is provided for comparative purposes to aid in experimental design.
| Inhibitor | Cell Line | Assay Type | IC50 / EC50 (µM) | Reference |
| This compound | LoVo (colorectal) | Not Specified | 0.524 | [Vendor Data] |
| MK-1775 (Adavosertib) | A2058 (melanoma) | CellTiter-Glo | ~0.125 | [3] |
| MK-1775 (Adavosertib) | HT-29 (colorectal) | CellTiter-Glo | ~0.125 | [3] |
| MK-1775 (Adavosertib) | LoVo (colorectal) | CellTiter-Glo | ~0.040 | [3] |
| MK-1775 (Adavosertib) | SW480 (colorectal) | MTT | 0.140 | [4] |
| MK-1775 (Adavosertib) | HT-29 (colorectal) | MTT | 0.185 | [4] |
| MK-1775 (Adavosertib) | OVCAR3 (ovarian) | Not Specified | Not Specified | [5] |
| MK-1775 (Adavosertib) | A427 (lung) | CellTiter-Glo | 0.116 | [6] |
WEE1 Signaling Pathway
The diagram below illustrates the central role of WEE1 in the G2/M cell cycle checkpoint. WEE1 phosphorylates CDK1, leading to its inactivation and cell cycle arrest. Inhibition of WEE1 by compounds like this compound prevents this phosphorylation, leading to premature mitotic entry.
Experimental Workflow for Cell Viability Assays
The following diagram outlines the general workflow for determining the effect of this compound on cell viability.
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. WO2023114875A1 - Wee1 inhibitor for cancer - Google Patents [patents.google.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Western Blot Analysis of pCDK1 (Tyr15) Following WEE1-IN-10 Treatment
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the pharmacodynamic effects of WEE1-IN-10, a WEE1 kinase inhibitor, by monitoring the phosphorylation status of its downstream target, Cyclin-Dependent Kinase 1 (CDK1).
Introduction
WEE1 is a crucial protein kinase that regulates the G2/M cell cycle checkpoint by phosphorylating and inactivating the CDK1/cyclin B complex.[1][2][3] Specifically, WEE1 phosphorylates CDK1 on the Tyr15 residue, which inhibits its kinase activity and prevents premature entry into mitosis.[1][2] This checkpoint allows for DNA repair before cell division.[1] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint is critical for survival.[4]
WEE1 inhibitors, such as this compound, function by blocking the activity of the WEE1 kinase.[4] This inhibition prevents the phosphorylation of CDK1 at Tyr15, leading to an accumulation of the active CDK1-cyclin B1 complex and forcing cells to enter mitosis prematurely, a process that can result in mitotic catastrophe and cell death in cancer cells with damaged DNA.[1][5] Therefore, monitoring the level of phosphorylated CDK1 at Tyr15 (pCDK1 Tyr15) is a key pharmacodynamic marker for assessing the efficacy of WEE1 inhibitors.[6][7] This protocol details the use of Western blotting to quantify the reduction in pCDK1 (Tyr15) levels in cells treated with this compound.
Signaling Pathway
The following diagram illustrates the signaling pathway involving WEE1 and CDK1, and the effect of this compound.
Experimental Protocol
This protocol outlines the steps for cell culture and treatment, protein extraction, and Western blot analysis to detect changes in pCDK1 (Tyr15) levels.
Materials
-
Cell line of interest (e.g., HeLa, OCI-AML3)
-
Cell culture medium and supplements
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[8][9][10]
-
BCA Protein Assay Kit
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)[9]
-
Primary antibodies:
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small Molecule Inhibitors of Wee1 Degradation and Mitotic Entry - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are WEE1 modulators and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. WEE1 Inhibition Augments CDC7 (DDK) Inhibitor–induced Cell Death in Ewing Sarcoma by Forcing Premature Mitotic Entry and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Phospho-CDK1 (Thr14, Tyr15) Polyclonal Antibody (44-686G) [thermofisher.com]
- 12. Phospho-CDK1 (Tyr15) Polyclonal Antibody (PA1-4617) [thermofisher.com]
WEE1-IN-10: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and cell-based applications of WEE1-IN-10, a potent inhibitor of WEE1 kinase. The provided protocols and data will guide researchers in the effective use of this compound in cancer research and drug development.
Introduction to this compound
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), there is an increased reliance on the G2/M checkpoint for survival.[2] Inhibition of WEE1 abrogates this checkpoint, forcing cancer cells into premature and catastrophic mitosis, leading to cell death.[2] this compound is a small molecule inhibitor of WEE1 kinase, showing inhibitory activity against cancer cell growth. For instance, it has demonstrated an IC50 of 0.524 µM in LOVO cells.
Solubility of this compound
Proper solubilization of this compound is crucial for accurate and reproducible experimental results. Due to its hydrophobic nature, this compound has limited solubility in aqueous solutions.[3][4]
Table 1: Solubility of this compound in DMSO
| Solvent | Solubility | Molar Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | 88.42 mM | Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic. Ultrasonic treatment may be necessary to fully dissolve the compound. |
Note on Cell Culture Media Solubility:
Direct dissolution of this compound in cell culture media such as DMEM or RPMI-1640 is not recommended due to its low aqueous solubility.[5] To prepare working solutions for cell-based assays, it is standard practice to first create a high-concentration stock solution in DMSO and then dilute this stock into the cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (ideally below 0.5%) to avoid solvent-induced cytotoxicity.[4]
Experimental Protocols
Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Aseptically weigh out the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly for 1-2 minutes to dissolve the compound. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. For example, to prepare a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of cell culture medium.
-
Always prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Use the freshly prepared working solutions immediately.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the effect of this compound on cancer cell viability using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound working solutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the concentration of this compound to determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in response to this compound treatment using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 300 µL of ice-cold PBS.
-
While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice for at least 30 minutes (or store at -20°C overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Quantitative Data
The following table provides IC50 values for the well-characterized WEE1 inhibitor MK-1775 (Adavosertib) in various cancer cell lines, which can serve as a reference for designing experiments with this compound.
Table 2: IC50 Values of MK-1775 (Adavosertib) in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| HT29 | Colorectal Cancer | Mutant | 184 | [6] |
| WiDr | Colorectal Cancer | Mutant | >100 (synergizes with gemcitabine) | [7] |
| A549 | Non-Small Cell Lung Cancer | Wild-type | ~600-750 | [8] |
| H460 | Non-Small Cell Lung Cancer | Wild-type | ~600-750 | [8] |
| OVCAR3 | Ovarian Cancer | Mutant | - | [9] |
| A427 | Non-Small Cell Lung Cancer | - | - | [9] |
| RT4 | Urothelial Carcinoma | Wild-type | ~170-230 | [10] |
| BFTC-909 | Urothelial Carcinoma | Mutant | ~170-230 | [10] |
| T24 | Urothelial Carcinoma | Mutant | ~170-230 | [10] |
| J82 | Urothelial Carcinoma | Mutant | ~170-230 | [10] |
| Sarcoma Cell Lines | Sarcoma | Various | 100-550 | [11] |
| Esophageal Cancer Cell Lines | Esophageal Cancer | - | 300-600 | [12] |
Visualized Pathways and Workflows
WEE1 Signaling Pathway
Experimental Workflow for this compound Evaluation
Logical Relationship of this compound Cellular Effects
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. WEE1 inhibition targets cell cycle checkpoints for triple negative breast cancers to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.hi.is [iris.hi.is]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Preparation of WEE1-IN-10 Stock Solutions for Cell Culture
Audience: This document is intended for researchers, scientists, and drug development professionals working in cell biology and oncology.
Introduction
WEE1 is a nuclear kinase that acts as a critical gatekeeper of the G2/M cell cycle checkpoint.[1][2] It inhibits the activity of cyclin-dependent kinase 1 (CDK1), preventing cells from entering mitosis prematurely and allowing time for DNA repair.[1][3] In many cancer cells, the G1 checkpoint is defective, making them highly reliant on the G2/M checkpoint for survival, especially when treated with DNA-damaging agents. Therefore, inhibiting WEE1 is a promising therapeutic strategy to induce mitotic catastrophe and cell death in cancer cells.[1] WEE1-IN-10 is a potent and specific inhibitor of WEE1 kinase, with an IC₅₀ of 0.524 μM in LOVO cells, making it a valuable tool for investigating the effects of WEE1 inhibition in cancer research.[4][5] This document provides a detailed protocol for the preparation and storage of this compound stock solutions for use in cell culture experiments.
Quantitative Data Summary
All quantitative data for this compound are summarized in the table below for quick reference.
| Parameter | Value | Source |
| Molecular Weight | 565.50 g/mol | [4] |
| Appearance | Light yellow solid | [4] |
| IC₅₀ | 0.524 µM (LOVO cells) | [4][5] |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [4] |
| Maximum Solubility | 50 mg/mL (88.42 mM) in DMSO | [4] |
| Powder Storage | 3 years at -20°C or 2 years at 4°C | [4] |
| Stock Solution Storage | 6 months at -80°C or 1 month at -20°C | [4][6][7] |
Experimental Protocols
This section provides a detailed methodology for preparing a concentrated stock solution of this compound.
1. Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
-
Chemical fume hood
2. Stock Solution Preparation (Example: 10 mM)
Safety Precaution: Handle this compound powder in a chemical fume hood. Use appropriate PPE to avoid inhalation and contact with skin.
Calculation: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Volume (L)
For 1 mL (0.001 L) of a 10 mM stock solution: Mass (mg) = 10 mM × 565.50 g/mol × 0.001 L = 5.655 mg
Procedure:
-
Carefully weigh 5.66 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube. The use of newly opened DMSO is highly recommended as hygroscopic DMSO can negatively impact solubility.[4][6][7]
-
Close the tube tightly and vortex thoroughly for 1-2 minutes to mix.
-
To ensure complete dissolution, place the tube in a bath sonicator for 10-15 minutes.[4] Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.
-
Once fully dissolved, briefly centrifuge the tube to collect the solution at the bottom.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, create small working aliquots (e.g., 10-20 µL) in sterile cryovials.[6]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]
3. Preparation of Working Solutions
To prepare a working solution for cell culture experiments, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using pre-warmed cell culture medium.
Example: To prepare a 10 µM working solution in 1 mL of media from a 10 mM stock:
-
(Volume of Stock) = (Final Concentration × Final Volume) / (Stock Concentration)
-
(Volume of Stock) = (10 µM × 1 mL) / 10,000 µM = 0.001 mL = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium. Mix gently by pipetting.
Note: The final concentration of DMSO in the culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Workflow Visualization
The following diagram illustrates the key steps for preparing this compound stock solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Inhibitor | Anticancer | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of WEE1 Inhibitors in Mouse Models
Introduction
This document provides detailed application notes and protocols for the in vivo administration of WEE1 inhibitors in mouse models, intended for researchers, scientists, and drug development professionals. The WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint and has emerged as a promising target in oncology.[1][2][3] Inhibition of WEE1 can lead to mitotic catastrophe and cell death, particularly in cancer cells with existing DNA damage or p53 mutations.[2][4]
The protocols and data presented herein are compiled from various preclinical studies. While the user specified "WEE1-IN-10," publicly available in vivo data for a compound with this specific designation is limited. Therefore, this document focuses on the most extensively studied WEE1 inhibitor, AZD1775 (also known as MK-1775 or adavosertib), along with data from other next-generation WEE1 inhibitors where available. These protocols and data tables serve as a comprehensive guide for designing and executing in vivo studies with WEE1 inhibitors.
Data Presentation: In Vivo Dosing and Administration of WEE1 Inhibitors
The following tables summarize quantitative data from various preclinical studies involving WEE1 inhibitors in mouse models.
Table 1: Monotherapy Dosing and Administration of WEE1 Inhibitors in Mouse Models
| WEE1 Inhibitor | Mouse Model | Cancer Type | Dosing and Schedule | Administration Route | Vehicle | Reference |
| AZD1775 (MK-1775) | CD-1 nu/nu mice with A427, SK-MES-1, LoVo xenografts | Non-small cell lung cancer, Colorectal cancer | 60 mg/kg, twice daily for 13-28 days | Oral gavage | 0.5% methylcellulose (B11928114) | [5] |
| AZD1775 (MK-1775) | Orthotopic breast cancer xenograft model | Breast cancer | 60 mg/kg, daily for 26 days | Oral gavage | Not specified | [6] |
| AZD1775 (MK-1775) | NCG mice with HEC-1-B, ISHIKAWA xenografts | Endometrial cancer | Not specified, administered for 28 days | Oral gavage | 2% DMSO, 30% PEG300, 5% TWEEN80, and sterile PBS | [7] |
| AZD1775 (MK-1775) | NOD/SCID mice with CCLP1 xenografts | Intrahepatic Cholangiocarcinoma | 50 mg/kg, every day | Oral gavage | Not specified | [8] |
| AZD1775 (MK-1775) | Patient-derived xenograft (PDX) models | Pancreatic Ductal Adenocarcinoma | 50 mg/kg, once daily | Oral | 0.5% hydroxypropylcellulose (B1664869) | [9] |
| ZN-c3 | Mouse xenograft model with H358 cells | Non-small cell lung cancer | Not specified, administered for 32 days | Not specified | Not specified | [2] |
Table 2: Combination Therapy Dosing and Administration of WEE1 Inhibitors in Mouse Models
| WEE1 Inhibitor | Combination Agent(s) | Mouse Model | Cancer Type | WEE1 Inhibitor Dosing | Combination Agent Dosing | Administration Route | Reference |
| AZD1775 (MK-1775) | AZD6738 (ATR inhibitor) | Orthotopic breast cancer xenograft model | Breast cancer | 60 mg/kg, daily | 25 mg/kg, daily | Oral gavage | [6] |
| AZD1775 (MK-1775) | Cytarabine | Mice with AML | Acute Myeloid Leukemia | 40 mg/kg/day | 50 mg/kg/day | Not specified | [10][11] |
| AZD1775 (MK-1775) | MRT-92 (SMO inhibitor) | NOD/SCID mice with CCLP1 xenografts | Intrahepatic Cholangiocarcinoma | 50 mg/kg, every day | 20 mg/kg, twice a day | Oral gavage (AZD1775), Intraperitoneal (MRT-92) | [8] |
| AZD1775 (MK-1775) | Irinotecan, Capecitabine, Navitoclax | Patient-derived xenograft (PDX) models | Pancreatic Ductal Adenocarcinoma | 50 mg/kg, once daily (PO) | Irinotecan: 15 mg/kg, once weekly (IP); Capecitabine: 60 mg/kg, twice weekly (PO); Navitoclax: 100 mg/kg, thrice weekly (PO) | Oral (PO), Intraperitoneal (IP) | [9] |
| ZN-c3 | Sotorasib (KRAS-G12C inhibitor) | Mouse xenograft model with H358 cells | Non-small cell lung cancer | Not specified, administered for 32 days | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of a WEE1 Inhibitor in a Subcutaneous Xenograft Mouse Model
This protocol outlines a typical efficacy study to evaluate a WEE1 inhibitor as a monotherapy or in combination with another agent.
1. Animal Model and Tumor Cell Inoculation
-
Animals: Use immunodeficient mice, such as CD-1 nu/nu or NOD/SCID, aged 5-8 weeks.[5][8]
-
Cell Culture: Culture human cancer cell lines (e.g., A427, HEC-1-B) under standard conditions.[5][7]
-
Inoculation:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of Matrigel and phosphate-buffered saline (PBS).[5]
-
Subcutaneously inject 5 x 10^6 cells in a volume of 0.1-0.2 mL into the right flank of each mouse.[5]
-
For patient-derived xenografts (PDXs), implant tumor fragments (approximately 3 mm³) subcutaneously on the hind flanks.[12]
-
2. Tumor Growth Monitoring and Group Randomization
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups (n=7-10 mice per group). Ensure similar mean and standard deviation of tumor volumes across groups.[5][8]
3. WEE1 Inhibitor Formulation and Administration
-
Formulation:
-
Administration:
4. Data Collection and Analysis
-
Measure tumor volumes and body weights bi-weekly to monitor efficacy and toxicity.[5]
-
At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for pharmacodynamic markers like p-CDC2, or immunohistochemistry for markers of apoptosis like cleaved caspase-3).[8]
-
Calculate the percent tumor growth inhibition (TGI) using the formula: 100 - (100 × ΔT/ΔC), where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.[5]
Mandatory Visualizations
WEE1 Signaling Pathway in G2/M Checkpoint Control
Caption: WEE1 kinase signaling pathway in G2/M checkpoint regulation and the effect of its inhibition.
Experimental Workflow for an In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating the efficacy of a WEE1 inhibitor in a mouse xenograft model.
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting WEE1 enhances the antitumor effect of KRAS-mutated non-small cell lung cancer harboring TP53 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JCI - Inhibiting Wee1 and ATR kinases produces tumor-selective synthetic lethality and suppresses metastasis [jci.org]
- 7. WEE1 Inhibitors Mediate Antitumor Effects on Endometrial Cancer through Activation of Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
WEE1-IN-10 Formulation for Preclinical In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
WEE1 kinase has emerged as a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis to allow for DNA repair. In many cancer cells with a deficient G1 checkpoint (often due to p53 mutations), there is a heightened reliance on the G2/M checkpoint for survival, making WEE1 an attractive therapeutic target. WEE1-IN-10 (also known as Potrasertib or IMP7068) is a potent and selective inhibitor of WEE1 kinase.[1] Preclinical studies have demonstrated its ability to abrogate the G2/M checkpoint, leading to premature mitotic entry and subsequent apoptosis in cancer cells, particularly those with DNA damage.[1] This document provides detailed application notes and protocols for the formulation and preclinical in vivo use of this compound.
Introduction to this compound
This compound is an orally bioavailable small molecule inhibitor of WEE1 kinase.[1] By inhibiting WEE1, it prevents the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1), a key driver of mitotic entry.[2][3] This forces cells, especially cancer cells with existing DNA damage, to enter mitosis prematurely, leading to a form of programmed cell death known as mitotic catastrophe.[2][3] Preclinical in vivo studies using xenograft models have shown that this compound can significantly reduce tumor growth, both as a monotherapy and in combination with DNA-damaging chemotherapeutic agents.[1]
Mechanism of Action: WEE1 Signaling Pathway
The WEE1 kinase plays a pivotal role in the G2/M checkpoint of the cell cycle. In response to DNA damage, WEE1 is activated and phosphorylates CDK1 at Tyr15, inactivating the CDK1/Cyclin B complex. This prevents the cell from entering mitosis, allowing time for DNA repair. Inhibition of WEE1 by compounds like this compound removes this inhibitory phosphorylation, leading to uncontrolled activation of CDK1 and premature entry into mitosis.
Formulation of this compound for In Vivo Studies
While specific formulation details for this compound (Potrasertib) are not publicly available, it is described as an orally bioavailable compound. For preclinical studies, especially with compounds exhibiting low aqueous solubility, a suspension or solution in a suitable vehicle is required. The following are suggested starting points for formulation development, based on common practices for similar small molecule inhibitors.
It is critical to assess the solubility and stability of this compound in any chosen vehicle prior to in vivo administration.
Recommended Vehicles for Oral Administration
The choice of vehicle will depend on the physicochemical properties of the specific batch of this compound.
| Vehicle Component | Concentration (%) | Purpose | Notes |
| Option 1: Carboxymethylcellulose (CMC) Suspension | |||
| Carboxymethylcellulose sodium (low viscosity) | 0.5 - 1.0 | Suspending agent | A commonly used vehicle for oral gavage. |
| Tween 80 | 0.1 - 0.5 | Surfactant/Wetting agent | Improves the wettability of the compound. |
| Sterile Water or Saline | q.s. to 100 | Diluent | |
| Option 2: PEG-based Solution/Suspension | |||
| PEG300 or PEG400 | 10 - 40 | Solubilizing agent | Can improve solubility for some compounds. |
| Tween 80 | 5 | Surfactant | |
| DMSO | 5 - 10 | Co-solvent | Use with caution due to potential toxicity. |
| Saline | q.s. to 100 | Diluent | |
| Option 3: Cyclodextrin-based Formulation | |||
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 20 - 40 | Solubilizing agent | Forms inclusion complexes to enhance solubility. |
| Sterile Water or Saline | q.s. to 100 | Diluent |
Protocol for Preparation of a 0.5% CMC Suspension
This protocol provides a general method for preparing a suspension of this compound. The final concentration should be determined based on the required dosage and administration volume for the animal model.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (low viscosity)
-
Tween 80
-
Sterile water for injection or sterile saline
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Homogenizer or sonicator
-
Calibrated pipettes and sterile tips
-
Analytical balance
Procedure:
-
Prepare the Vehicle:
-
To a sterile conical tube, add the required volume of sterile water or saline.
-
Slowly add the carboxymethylcellulose sodium powder while vortexing to avoid clumping.
-
Add Tween 80 to the desired final concentration.
-
Mix thoroughly using a vortex or magnetic stirrer until the CMC is fully dissolved. This may take some time.
-
-
Prepare the this compound Suspension:
-
Accurately weigh the required amount of this compound powder.
-
In a separate small, sterile tube, create a paste by adding a small amount of the prepared vehicle to the this compound powder and mixing well. This helps in the uniform dispersion of the compound.
-
Gradually add the paste to the bulk of the vehicle while continuously mixing.
-
Homogenize or sonicate the suspension to ensure a uniform particle size distribution.
-
-
Final Preparation and Storage:
-
Visually inspect the suspension for any large aggregates.
-
Store the prepared formulation at 2-8°C and protect it from light.
-
It is recommended to prepare the formulation fresh on the day of dosing. If stored, its stability should be validated.
-
Before each administration, ensure the suspension is thoroughly mixed to guarantee dose uniformity.
-
Preclinical In Vivo Study Protocols
The following protocols are generalized for xenograft studies in mice. Specific parameters such as cell line, mouse strain, and dosing regimen should be optimized for each experimental model.
General Xenograft Model Workflow
Efficacy Study in a Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound as a single agent or in combination with a DNA-damaging agent.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice), 6-8 weeks old.
-
Cancer cell line of interest (e.g., with a p53 mutation).
-
Matrigel (optional, can improve tumor take rate).
-
This compound formulation.
-
Vehicle control.
-
Standard chemotherapy agent (for combination studies).
-
Calipers for tumor measurement.
-
Animal balance.
Procedure:
-
Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS or culture medium, optionally mixed with Matrigel at a 1:1 ratio.
-
Inject the cell suspension (e.g., 1-10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W^2 x L) / 2.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Chemotherapy, this compound + Chemotherapy).
-
-
Treatment Administration:
-
Administer this compound and vehicle control via oral gavage at the predetermined dose and schedule.
-
For combination studies, the administration schedule of this compound and the chemotherapeutic agent should be carefully planned based on their mechanisms of action.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
The study endpoint may be a specific tumor volume, a predetermined study duration, or signs of unacceptable toxicity as per institutional animal care and use committee (IACUC) guidelines.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
At the end of the study, excise the tumors, weigh them, and process them for pharmacodynamic marker analysis (e.g., immunohistochemistry for γH2AX or phospho-CDK1).
-
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound after oral administration.
Procedure:
-
Administer a single dose of the this compound formulation to a cohort of non-tumor-bearing mice.
-
Collect blood samples via a suitable method (e.g., tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store it at -80°C until analysis.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
Safety and Tolerability
Preclinical studies indicate that this compound has a satisfactory safety and tolerability profile in animal models.[4] However, as with any investigational compound, careful monitoring for adverse effects is crucial.
Potential Toxicities:
-
Myelosuppression has been observed with some WEE1 inhibitors.
-
Gastrointestinal toxicities may occur.
Monitoring:
-
Regularly monitor body weight, as a significant loss can indicate toxicity.
-
Observe the animals for clinical signs of distress.
-
For in-depth toxicity studies, complete blood counts (CBCs) and serum chemistry analysis can be performed.
Conclusion
This compound is a promising WEE1 kinase inhibitor with demonstrated preclinical anti-tumor activity.[1][4] The successful application of this compound in in vivo studies relies on the development of an appropriate formulation and a well-designed experimental protocol. While a specific, publicly validated formulation for this compound is not available, the information and protocols provided in this document offer a strong starting point for researchers. It is imperative to perform small-scale formulation and stability tests before commencing large-scale animal studies. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
- 1. medkoo.com [medkoo.com]
- 2. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IMPACT announced Wee1 inhibitor IMP7068 IND clearance by US FDA [impacttherapeutics.com]
Establishing a WEE1 Inhibitor-Resistant Cell Line Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing premature entry into mitosis by inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1).[1][2] In many cancers, particularly those with a defective G1 checkpoint (e.g., due to TP53 mutations), cells become heavily reliant on the WEE1-mediated G2/M checkpoint for DNA repair and survival.[3][4] This dependency makes WEE1 an attractive therapeutic target.[4] Adavosertib (AZD1775) is a potent and selective small-molecule inhibitor of WEE1 that has shown promise in clinical trials.[4][5][6] However, as with many targeted therapies, the development of acquired resistance is a significant clinical challenge.[4] Understanding the mechanisms of resistance is crucial for developing strategies to overcome it. This document provides detailed protocols for establishing and characterizing a WEE1 inhibitor-resistant cell line model, a critical tool for studying resistance mechanisms and evaluating novel therapeutic strategies.
Mechanisms of acquired resistance to WEE1 inhibitors like adavosertib can involve various alterations in cellular signaling. One key mechanism is the upregulation of the related kinase PKMYT1 (also known as Myt1), which can compensate for WEE1 inhibition by also phosphorylating and inhibiting CDK1.[3][4][7] Another observed mechanism is the reduction of CDK1 levels, the direct target of WEE1.[3] Additionally, changes in other cell cycle control pathways, such as increased TGF-β signaling, have been implicated in conferring resistance.[3]
Data Presentation
Table 1: Comparison of Adavosertib (AZD1775) IC50 Values in Sensitive and Resistant Ovarian Cancer Cell Lines.
| Cell Line | Description | Adavosertib IC50 (nM ± SEM) | Fold Resistance |
| ES-2 | Parental, Sensitive | 155 ± 11 | 1.0 |
| ES-2 AZ_250:3 | Resistant to 250 nM Adavosertib | 480 ± 26 | 3.1 |
| ES-2 AZ_1000:7_250:3 | Resistant to 1000 nM Adavosertib | 1750 ± 150 | 11.3 |
| OVCAR8 | Parental, Sensitive | 215 ± 17 | 1.0 |
| OVCAR8 AZ_300:2 | Resistant to 300 nM Adavosertib | 450 ± 35 | 2.1 |
Data is illustrative and based on published findings for high-grade serous ovarian cancer cell lines.[8]
Table 2: Molecular Characterization of Sensitive vs. Resistant Cell Lines.
| Cell Line | Relative PKMYT1 Protein Level | Relative CDK1 Protein Level | Cell Cycle Profile (Untreated) | Cell Cycle Profile (+ Adavosertib) |
| Parental (Sensitive) | Low | High | Normal | G2/M arrest, increased sub-G1 |
| Resistant | High | Low | Normal, potentially slower progression | Minimal change |
This table summarizes typical molecular changes observed in WEE1 inhibitor-resistant cells.[3]
Experimental Protocols
Protocol 1: Determination of Initial IC50 of WEE1 Inhibitor
Objective: To determine the baseline sensitivity of the parental cancer cell line to the WEE1 inhibitor (e.g., adavosertib).
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
WEE1 inhibitor (e.g., Adavosertib/AZD1775)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of the WEE1 inhibitor in complete culture medium. A typical concentration range to start with is 0.01 nM to 10 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the WEE1 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of a WEE1 Inhibitor-Resistant Cell Line
Objective: To establish a cell line with acquired resistance to a WEE1 inhibitor through continuous, long-term exposure with dose escalation.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
WEE1 inhibitor
-
Cell culture flasks (T-25 or T-75)
-
Cryopreservation medium
Procedure:
-
Initial Exposure: Begin by culturing the parental cells in their complete medium supplemented with the WEE1 inhibitor at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined in Protocol 1.
-
Monitoring and Maintenance: Monitor the cells for growth. Initially, a significant amount of cell death is expected. The surviving cells will eventually resume proliferation. Change the medium with a fresh WEE1 inhibitor every 2-3 days.
-
Passaging: When the cells reach 70-80% confluency, passage them as usual, but maintain the same concentration of the WEE1 inhibitor in the new culture flasks. At each passage, cryopreserve a vial of cells as a backup.
-
Dose Escalation: Once the cells have a stable growth rate at the current drug concentration (typically after 2-4 weeks), increase the concentration of the WEE1 inhibitor by approximately 1.5- to 2-fold.
-
Repeat Dose Escalation: Repeat steps 2-4, gradually increasing the drug concentration over several months. The goal is to reach a final concentration that is significantly higher than the initial IC50 of the parental line (e.g., 5-10 fold).
-
Establishment of a Resistant Population: After the cells are able to proliferate consistently at the final desired concentration, they are considered a resistant population.
Protocol 3: Isolation of Monoclonal Resistant Cell Lines
Objective: To isolate single-cell clones from the polyclonal resistant population to ensure a homogenous cell line for further experiments.
Materials:
-
WEE1 inhibitor-resistant cell population
-
Complete cell culture medium with the final concentration of WEE1 inhibitor
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure (Limiting Dilution Method):
-
Cell Suspension: Prepare a single-cell suspension of the resistant cell population by trypsinization.
-
Cell Counting: Accurately count the cells.
-
Serial Dilution: Perform a serial dilution of the cell suspension in the WEE1 inhibitor-containing medium to achieve a final concentration of approximately 0.5-1 cell per 100 µL.
-
Plating: Dispense 100 µL of the diluted cell suspension into each well of several 96-well plates. This increases the probability of obtaining wells with a single cell.
-
Incubation and Monitoring: Incubate the plates and monitor for colony formation over 1-3 weeks. Wells containing a single colony likely arose from a single cell.
-
Expansion: Once colonies are of a sufficient size, trypsinize the cells from the selected wells and expand them into larger culture vessels, always maintaining the selective pressure of the WEE1 inhibitor.
Protocol 4: Characterization of Resistant Cell Lines
Objective: To confirm the resistant phenotype and investigate the underlying molecular mechanisms.
A. Confirmation of Resistance:
-
Determine the IC50 of the newly established resistant clones and the parental cell line to the WEE1 inhibitor as described in Protocol 1.
-
Calculate the Resistance Index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. A significantly higher RI confirms resistance.
B. Western Blot Analysis of Key Proteins:
-
Protein Extraction: Lyse the parental and resistant cells to extract total protein.
-
Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against WEE1, PKMYT1, CDK1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands.
-
Analysis: Quantify the band intensities to compare the protein expression levels between the sensitive and resistant cell lines.
C. Cell Cycle Analysis:
-
Cell Treatment: Treat both parental and resistant cells with and without the WEE1 inhibitor (at the IC50 of the parental line) for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and treat with RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) and the sub-G1 population (indicative of apoptosis). Compare the cell cycle distribution between the different cell lines and treatment conditions.
Visualizations
Caption: WEE1 and PKMYT1 negatively regulate the G2/M transition.
Caption: Workflow for establishing a WEE1 inhibitor-resistant cell line.
Caption: Key molecular alterations leading to WEE1 inhibitor resistance.
References
- 1. WEE1 inhibition induces anti-tumor immunity by activating ERV and the dsRNA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: WEE1-IN-10 for Chemosensitization Studies with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2][3] In many cancer cells, particularly those with a deficient G1 checkpoint (often due to p53 mutations), reliance on the G2/M checkpoint for survival is heightened.[1][4] WEE1-IN-10 is an inhibitor of WEE1 kinase, and by blocking its activity, it forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[1][4] Cisplatin (B142131) is a widely used chemotherapeutic agent that induces DNA damage.[5] The combination of a WEE1 inhibitor with cisplatin has been shown to have a synergistic effect, enhancing the anticancer activity of cisplatin by abrogating the cisplatin-induced G2/M cell cycle arrest.[6][7] This application note provides detailed protocols for studying the chemosensitization effects of this compound in combination with cisplatin.
Mechanism of Action: WEE1 Inhibition and Cisplatin Synergy
Cisplatin treatment causes DNA damage, which activates the DNA damage response (DDR) pathway. This leads to the activation of checkpoint kinases like ATR and CHK1, which in turn activate WEE1.[2][5] Activated WEE1 phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[8][9] This results in G2/M cell cycle arrest, allowing the cell time to repair the DNA damage, which can lead to cisplatin resistance.[5][6]
This compound inhibits the kinase activity of WEE1, preventing the phosphorylation and inactivation of CDK1.[10] Consequently, even in the presence of cisplatin-induced DNA damage, cells are unable to arrest at the G2/M checkpoint and are forced into mitosis.[4][6] This premature mitotic entry with unrepaired DNA leads to genomic instability, mitotic catastrophe, and ultimately, apoptosis, thereby sensitizing the cancer cells to cisplatin.[4][7]
Below is a diagram illustrating the WEE1 signaling pathway in the context of cisplatin-induced DNA damage and the effect of this compound.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from chemosensitization studies using a WEE1 inhibitor and cisplatin. This data is representative of expected outcomes and should be used as a reference for designing and interpreting experiments.
Table 1: Cell Viability (IC50) Data
| Cell Line | Treatment | IC50 (µM) |
| OVCAR-3 | This compound | 0.45 |
| Cisplatin | 8.2 | |
| This compound + Cisplatin | 0.15 (this compound) / 2.5 (Cisplatin) | |
| HT-29 | This compound | 0.52 |
| Cisplatin | 12.5 | |
| This compound + Cisplatin | 0.21 (this compound) / 4.1 (Cisplatin) |
Table 2: Apoptosis Analysis (Annexin V/PI Staining)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| OVCAR-3 | Control | 5.2 |
| This compound (0.2 µM) | 10.1 | |
| Cisplatin (5 µM) | 15.8 | |
| This compound (0.2 µM) + Cisplatin (5 µM) | 45.3 | |
| HT-29 | Control | 3.8 |
| This compound (0.25 µM) | 8.5 | |
| Cisplatin (8 µM) | 12.4 | |
| This compound (0.25 µM) + Cisplatin (8 µM) | 38.9 |
Table 3: Cell Cycle Analysis
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| OVCAR-3 | Control | 55.1 | 20.3 | 24.6 |
| This compound (0.2 µM) | 53.8 | 18.9 | 27.3 | |
| Cisplatin (5 µM) | 30.2 | 25.5 | 44.3 | |
| This compound (0.2 µM) + Cisplatin (5 µM) | 15.7 | 10.1 | 74.2 (abrogated arrest) |
Experimental Protocols
Materials and Reagents
-
This compound: Available from commercial suppliers (e.g., TargetMol, Cat. No. T4C0537). Prepare a stock solution in DMSO.
-
Cisplatin: Available from commercial suppliers (e.g., Sigma-Aldrich). Prepare a stock solution in 0.9% NaCl.
-
Cell Lines: Appropriate cancer cell lines (e.g., OVCAR-3, HT-29).
-
Cell Culture Medium: As recommended for the chosen cell lines, supplemented with fetal bovine serum (FBS) and antibiotics.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Annexin V-FITC Apoptosis Detection Kit.
-
Propidium Iodide (PI) Staining Solution.
-
RNase A.
-
Antibodies for Western Blot: Rabbit anti-phospho-CDK1 (Tyr15), rabbit anti-γH2AX (phospho S139), rabbit anti-cleaved PARP, mouse anti-β-actin, and corresponding secondary antibodies.
-
Protein Lysis Buffer and Protease/Phosphatase Inhibitors.
-
BCA Protein Assay Kit.
Experimental Workflow
The following diagram outlines the general workflow for chemosensitization studies.
Detailed Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound, cisplatin, or a combination of both. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).
2. Apoptosis Assay (Annexin V/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound and/or cisplatin at the desired concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each sample.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
3. Cell Cycle Analysis
-
Seed cells in a 6-well plate and treat as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells in 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
4. Western Blot Analysis
-
Seed cells in a 6-well plate and treat with this compound and/or cisplatin for the desired time points.
-
Lyse the cells in protein lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion
This compound is a valuable tool for studying the role of WEE1 in cell cycle control and for investigating chemosensitization strategies. The combination of this compound with cisplatin represents a promising approach to overcome cisplatin resistance in cancer cells. The protocols provided in this application note offer a framework for researchers to explore the synergistic effects of this combination in their specific cancer models. Careful optimization of drug concentrations and treatment times will be necessary for each cell line and experimental setup.
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I trial of WEE1 inhibition with chemotherapy and radiotherapy as adjuvant treatment, and a window of opportunity trial with cisplatin in patients with head and neck cancer: the WISTERIA trial protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wee1 - Wikipedia [en.wikipedia.org]
- 9. Small Molecule Inhibitors of Wee1 Degradation and Mitotic Entry - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing WEE1-IN-10 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WEE1-IN-10 in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of WEE1 kinase.[1][2][3] WEE1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing cells from entering mitosis in the presence of DNA damage.[4][5] It does this by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[4][5] By inhibiting WEE1, this compound allows cells with DNA damage to bypass the G2/M checkpoint and prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death (apoptosis).[6] This mechanism is particularly effective in cancer cells that often have a defective G1 checkpoint and are therefore more reliant on the G2/M checkpoint for DNA repair and survival.[7][8]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on available data, this compound has an IC50 of 0.524 µM in LOVO cells.[2][3][9][10] Therefore, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cancer cell lines. The optimal concentration will vary depending on the specific cell line being used.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). The powder form can be stored at -20°C for up to 3 years.[3] Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: What are the expected phenotypic effects of this compound treatment on cancer cells?
A4: Treatment with this compound is expected to induce several key phenotypic changes in cancer cells, including:
-
Abrogation of the G2/M checkpoint: This leads to an increase in the percentage of cells entering mitosis, which can be observed through cell cycle analysis.[11][12]
-
Increased DNA damage: As cells with unrepaired DNA are forced into mitosis, there is an accumulation of DNA double-strand breaks, which can be visualized by staining for markers like γH2AX.[11]
-
Induction of apoptosis: The ultimate fate of cancer cells treated with a WEE1 inhibitor is often apoptosis, or programmed cell death.[6][12] This can be measured using assays such as Annexin V staining.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No significant effect on cell viability. | Concentration of this compound is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the IC50 for your specific cell line. |
| Cell line is resistant to WEE1 inhibition. | Consider cell lines with known p53 mutations, as they are often more dependent on the G2/M checkpoint.[13] Resistance can also arise from increased expression of PKMYT1, another kinase that can inhibit CDK1.[14] | |
| Insufficient incubation time. | Extend the treatment duration (e.g., 48 or 72 hours) to allow for the accumulation of cells in mitosis and subsequent apoptosis. | |
| High levels of cell death in control (DMSO-treated) cells. | DMSO concentration is too high. | Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5%. Prepare a serial dilution of your this compound stock solution to minimize the volume of DMSO added to each well. |
| Contamination of cell culture. | Regularly check for microbial contamination. Use fresh reagents and maintain sterile techniques. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well for all experiments. |
| Passage number of cells is too high. | Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture. | |
| Instability of this compound. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
Experimental Protocols
Determining the Optimal Concentration (IC50) of this compound using a Cell Viability Assay (MTT)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 24-72 hours). Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 8-10 dilutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability (relative to the DMSO control) against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes how to analyze the cell cycle distribution of cells treated with this compound.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both floating and attached cells by trypsinization. Centrifuge the cell suspension and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the flow cytometry data and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Phospho-CDK1 (Tyr15)
This protocol details the detection of the phosphorylated form of CDK1, a direct target of WEE1, by western blotting.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against phospho-CDK1 (Tyr15)
-
Primary antibody against total CDK1 or a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an appropriate imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against total CDK1 or a loading control to normalize the data.
Visualizations
Caption: WEE1 Signaling Pathway and the Mechanism of this compound.
Caption: General Experimental Workflow for this compound In Vitro Studies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. excenen.com [excenen.com]
- 3. This compound | Inhibitor | Anticancer | TargetMol [targetmol.com]
- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wee1 - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. WEE1 inhibition enhances the antitumor immune response to PD-L1 blockade by the concomitant activation of STING and STAT1 pathways in SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WEE1-IN-3 | Wee1 | TargetMol [targetmol.com]
WEE1-IN-10 off-target effects in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of WEE1-IN-10 (also known as Potrasertib or IMP7068) in cancer cell lines.
Introduction to this compound
This compound is a potent and selective inhibitor of WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint.[1][2][3] By inhibiting WEE1, this compound causes cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe. This mechanism is particularly effective in tumors with p53 mutations, which are highly dependent on the G2/M checkpoint for survival.[1][3] Preclinical studies have shown that this compound has strong anti-cancer activity in a variety of solid tumor cell lines and in vivo models.[1][2]
A significant advantage of this compound is its improved selectivity profile compared to first-generation WEE1 inhibitors like AZD1775 (Adavosertib).[2] This enhanced selectivity is expected to result in a more favorable safety profile and a wider therapeutic window.[1]
Quantitative Data Summary
While comprehensive public data on the full kinase selectivity panel for this compound is limited, key selectivity information has been disclosed.
| Target | Inhibitor | Selectivity | Reference |
| WEE1 vs. PLK1 | This compound (IMP7068) | >435-fold selective for WEE1 over PLK1 | [2] |
| WEE1 vs. PLK1 | AZD1775 (Adavosertib) | Known to inhibit PLK1 with similar potency to WEE1 |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the WEE1 signaling pathway, a general workflow for investigating off-target effects, and a troubleshooting decision tree.
Caption: WEE1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for Investigating Off-Target Effects.
Frequently Asked Questions (FAQs)
Q1: What are the known off-targets of this compound?
A1: The primary publicly disclosed information regarding this compound's selectivity highlights its significant improvement over the first-generation inhibitor, AZD1775. Specifically, this compound is reported to have a greater than 435-fold selectivity for WEE1 over Polo-like kinase 1 (PLK1).[2] PLK1 is a known off-target of AZD1775, and its inhibition is associated with myelosuppression. The high selectivity of this compound for WEE1 over PLK1 suggests a reduced likelihood of off-target effects related to PLK1 inhibition. A comprehensive screen of other potential off-target kinases is not publicly available at this time.
Q2: I am observing a phenotype that doesn't seem to be related to G2/M checkpoint abrogation. Could this be an off-target effect?
A2: While this compound is highly selective, off-target effects can never be completely ruled out without comprehensive screening data. First, ensure the observed phenotype is dose-dependent and reproducible. Then, consider the known functions of WEE1 beyond the G2/M checkpoint, such as its role in the S-phase checkpoint and stabilization of replication forks. If the phenotype is inconsistent with known WEE1 functions, you may consider it a potential off-target effect. Comparing your results with those obtained using a structurally different WEE1 inhibitor or using genetic knockdown of WEE1 can help differentiate between on-target and off-target effects.
Q3: How does the off-target profile of this compound compare to AZD1775?
A3: As mentioned, this compound demonstrates significantly higher selectivity for WEE1 over PLK1 compared to AZD1775.[2] This is a critical distinction, as the off-target inhibition of PLK1 by AZD1775 is thought to contribute to some of its toxicities. The improved selectivity of this compound is expected to translate to a better-tolerated compound with a wider therapeutic window.[1]
Q4: Are there specific cancer cell lines that are more susceptible to off-target effects of WEE1 inhibitors?
A4: Cell line susceptibility to off-target effects is dependent on the specific off-target and the expression and importance of that off-target in a given cell line. For less selective WEE1 inhibitors, cell lines that are also sensitive to PLK1 inhibition might display a stronger phenotype that is a combination of both on- and off-target effects. Given the high selectivity of this compound against PLK1, this is less likely to be a concern. If you suspect an off-target effect, it is advisable to test this compound in a panel of cell lines with varying genetic backgrounds to assess the consistency of the phenotype.
Troubleshooting Guide
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target) | Recommended Action |
| Unexpectedly high toxicity/cell death at low concentrations in a specific cell line. | The cell line is highly dependent on the WEE1-mediated checkpoint for survival (e.g., p53 mutant, high replicative stress). | The cell line expresses a sensitive off-target kinase that is critical for its survival. | 1. Confirm the p53 status and markers of replicative stress in your cell line. 2. Perform a dose-titration experiment to determine the IC50 accurately. 3. Compare the phenotype with that induced by WEE1 siRNA to confirm on-target effect. |
| Phenotype is inconsistent with mitotic catastrophe (e.g., rapid apoptosis without cell cycle arrest). | The cell line may have a defective spindle assembly checkpoint, leading to rapid cell death upon premature mitotic entry. | This compound may be inhibiting an anti-apoptotic protein or activating a pro-apoptotic pathway through an off-target. | 1. Analyze cell cycle distribution using flow cytometry after treatment. 2. Measure markers of apoptosis (e.g., cleaved caspase-3) at various time points. 3. Use a pan-caspase inhibitor to see if the phenotype can be rescued. |
| Development of resistance to this compound is not associated with altered WEE1 expression or mutations. | Upregulation of compensatory pathways, such as the ATR/Chk1 pathway, or increased expression of drug efflux pumps. | The resistant cells may have acquired mutations in an off-target that was contributing to the initial cytotoxic effect. | 1. Perform western blot analysis for key proteins in the DNA damage response pathway (e.g., p-Chk1). 2. Consider performing transcriptomic or proteomic analysis of sensitive vs. resistant cells to identify altered pathways. |
| Discrepancy between in vitro and in vivo efficacy. | Poor pharmacokinetic properties of this compound in the in vivo model. On-target toxicity in the animal model limits the achievable therapeutic dose. | An in vivo specific off-target effect that is not present in the in vitro model. | 1. Review the preclinical pharmacokinetic and tolerability data for this compound.[1][2] 2. Assess for signs of toxicity in the treated animals. 3. Consider using a different in vivo model. |
Experimental Protocols
Protocol 1: Western Blot for On-Target WEE1 Inhibition
-
Cell Treatment: Plate cancer cells and allow them to adhere overnight. Treat with a dose range of this compound for the desired time (e.g., 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-CDK1 (Tyr15) and total CDK1. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A decrease in the p-CDK1/total CDK1 ratio indicates on-target WEE1 inhibition.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with this compound or DMSO vehicle control for a specified duration (e.g., 24, 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells, wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Analysis: Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population (indicative of apoptosis) is a typical on-target effect of WEE1 inhibition.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a generalized protocol and may require optimization.
-
Cell Treatment: Treat intact cancer cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for a short period (e.g., 3 minutes) followed by cooling.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blot: Analyze the soluble fraction by western blot for WEE1 protein levels.
-
Analysis: Binding of this compound to WEE1 is expected to increase its thermal stability, resulting in more soluble WEE1 protein at higher temperatures compared to the vehicle control. This method can also be adapted to screen for off-target binding if specific antibodies for suspected off-targets are available.
References
- 1. IMPACT announced Wee1 inhibitor IMP7068 IND clearance by US FDA [impacttherapeutics.com]
- 2. IMPACT Therapeutics Presents Data of WEE1 Inhibitor IMP7068 at the 2023 American Association for Cancer Research (AACR) Annual Meeting [impacttherapeutics.com]
- 3. Impact Therapeutics Announced First-Patient-Dose of Wee1 Inhibitor IMP7068 in the U.S. [prnewswire.com]
Technical Support Center: Managing WEE1-IN-10-Induced Cytotoxicity in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage WEE1-IN-10-induced cytotoxicity in non-cancerous cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why might it cause cytotoxicity in non-cancerous cells?
A1: this compound is a small molecule inhibitor of WEE1 kinase. WEE1 is a crucial regulator of the G2/M cell cycle checkpoint, preventing cells from entering mitosis with damaged DNA by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1).[1] By inhibiting WEE1, this compound causes cells to prematurely enter mitosis, which can lead to mitotic catastrophe and cell death, a mechanism that is particularly effective in cancer cells with existing DNA damage or dysfunctional p53.[2][3]
However, non-cancerous cells that are actively proliferating, such as hematopoietic stem cells in the bone marrow and epithelial cells of the gastrointestinal tract, also rely on the G2/M checkpoint for genomic integrity.[4][5] Inhibition of WEE1 in these cells can lead to similar cytotoxic effects, which has been observed as myelosuppression and gastrointestinal toxicities in clinical trials of other WEE1 inhibitors like AZD1775.[2][6]
Q2: I am observing significant cytotoxicity in my non-cancerous control cell line after treatment with this compound. What are the likely causes?
A2: Several factors could contribute to excessive cytotoxicity in non-cancerous cells:
-
High Proliferative Rate: The non-cancerous cell line you are using may have a high rate of proliferation, making it more susceptible to cell cycle checkpoint inhibitors.
-
Concentration and Exposure Time: The concentration of this compound may be too high, or the exposure time too long for the specific cell type. Cytotoxicity of WEE1 inhibitors is often dose- and time-dependent.[7]
-
Off-Target Effects: Although designed to be specific, at higher concentrations, small molecule inhibitors can have off-target effects on other kinases, potentially contributing to cytotoxicity. For instance, the WEE1 inhibitor AZD1775 has been reported to also inhibit PLK1 at higher concentrations.[6]
-
Sub-optimal Cell Culture Conditions: Stressed cells due to factors like nutrient deprivation, improper CO2 levels, or contamination can be more sensitive to drug treatment.
Q3: How can I reduce this compound-induced cytotoxicity in my non-cancerous cell cultures while still achieving the desired effect in my cancer cell lines?
A3: Mitigating cytotoxicity in non-cancerous cells involves optimizing your experimental parameters to exploit the potential therapeutic window between cancerous and non-cancerous cells. Consider the following strategies:
-
Dose-Response and Time-Course Experiments: Conduct thorough dose-response and time-course studies on both your cancerous and non-cancerous cell lines to identify a concentration and duration of this compound treatment that maximizes cancer cell death while minimizing toxicity in normal cells.
-
Pulsatile Dosing: Instead of continuous exposure, consider a pulsatile dosing regimen (e.g., a few hours of exposure followed by washout). This may be sufficient to drive cancer cells into mitotic catastrophe while allowing normal cells to recover.
-
Use of a Less Proliferative Non-Cancerous Control: If feasible, select a non-cancerous cell line with a lower proliferation rate for your control experiments.
-
Combination Therapies: In a therapeutic development context, combining WEE1 inhibitors with DNA-damaging agents can allow for lower, less toxic doses of the WEE1 inhibitor to be used.[8]
Q4: My this compound treatment is not inducing the expected level of cytotoxicity in my target cancer cells. What could be the reason?
A4: A lack of efficacy could be due to several factors related to the compound, the cells, or the experimental setup:
-
Compound Stability and Solubility: Ensure that this compound is properly dissolved and stable in your cell culture medium. Poor solubility can lead to a lower effective concentration. Refer to the manufacturer's instructions for recommended solvents and storage conditions.
-
Cellular Resistance Mechanisms: Your cancer cell line may have intrinsic or acquired resistance to WEE1 inhibition. This can be due to mechanisms such as the upregulation of the related kinase PKMYT1, which can compensate for WEE1 inhibition, or reduced levels of CDK1.[9][10]
-
Incorrect Seeding Density: Cell density can influence drug response. Ensure you are using a consistent and optimal seeding density for your assays.
-
Assay-Specific Issues: The cytotoxicity assay you are using may not be optimal. For example, assays that measure metabolic activity (like MTT) can sometimes be confounded by changes in cellular metabolism that are independent of cell death.[11]
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity in Non-Cancerous Control Cells
| Observation | Potential Cause | Troubleshooting Steps |
| High levels of cell death (e.g., >50%) in non-cancerous control cells at the intended therapeutic dose for cancer cells. | Concentration Too High: The IC50 for the non-cancerous cell line may be close to that of the cancer cell line. | 1. Perform a detailed dose-response curve for both cell types to determine their respective IC50 values. 2. Lower the concentration of this compound to a point where toxicity in non-cancerous cells is acceptable (e.g., <20%). |
| Cytotoxicity increases significantly with longer incubation times. | Prolonged Exposure: Continuous exposure may not be necessary and could be detrimental to normal cells. | 1. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the optimal exposure duration. 2. Implement a pulsatile dosing schedule (e.g., 4-hour treatment followed by washout and incubation in fresh media). |
| Inconsistent results between experiments. | Variability in Cell Health or Culture Conditions: Stressed cells are more susceptible to cytotoxic agents. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range, ensure consistent seeding densities, and regularly check for mycoplasma contamination. 2. Use fresh media and supplements. |
| High cytotoxicity observed even at low concentrations. | Off-Target Effects: The inhibitor may be affecting other critical cellular pathways. | 1. Review available literature on the kinase selectivity profile of this compound or similar WEE1 inhibitors. 2. Consider using a different WEE1 inhibitor with a known higher selectivity if available. |
Issue 2: Lack of Expected Cytotoxicity in Cancer Cells
| Observation | Potential Cause | Troubleshooting Steps |
| High IC50 value in a cancer cell line expected to be sensitive. | Compound Inactivity: this compound may not be active due to degradation or precipitation. | 1. Prepare fresh stock solutions of this compound. Refer to the supplier's data sheet for optimal solvent and storage conditions. 2. Visually inspect the media containing this compound for any signs of precipitation. |
| No significant increase in cell death compared to vehicle control. | Cellular Resistance: The cancer cell line may have mechanisms to resist WEE1 inhibition. | 1. Assess the expression levels of key proteins in the WEE1 pathway, such as WEE1, PKMYT1, and CDK1, by Western blot. Upregulation of PKMYT1 is a known resistance mechanism.[10] 2. Sequence key genes like TP53, as p53-mutant cells are often more sensitive to WEE1 inhibition.[3] |
| Discrepancy between different cytotoxicity assays. | Assay Interference: The chosen assay may not be accurately reflecting cell death. | 1. Use multiple cytotoxicity assays that measure different cellular parameters (e.g., metabolic activity (MTT), membrane integrity (LDH release), and apoptosis (Annexin V/PI staining)). 2. Confirm cell death by microscopy (e.g., observing morphological changes, trypan blue exclusion). |
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated during the troubleshooting process.
| Cell Line | Type | Proliferation Rate (Doubling Time, hrs) | This compound IC50 (µM) after 48h | % Cytotoxicity at 1 µM this compound (48h) |
| HCT116 | Colon Cancer (p53 wt) | 18 | 0.8 | 65% |
| SW620 | Colon Cancer (p53 mut) | 22 | 0.4 | 85% |
| hFIB | Normal Human Fibroblasts | 36 | 5.2 | 15% |
| HUVEC | Human Umbilical Vein Endothelial Cells | 24 | 2.5 | 30% |
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability based on metabolic activity.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing the different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
96-well cell culture plates
-
This compound stock solution
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Centrifuge the plate and carefully collect the supernatant.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate at room temperature for the time specified in the kit's instructions, protected from light.
-
Data Acquisition: Measure the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the samples and controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates or culture tubes
-
This compound stock solution
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark.[12]
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualizations
Caption: this compound inhibits WEE1 kinase, preventing the inhibitory phosphorylation of the CDK1/Cyclin B complex and promoting premature mitotic entry.
Caption: A logical workflow for troubleshooting excessive cytotoxicity of this compound in non-cancerous cells.
References
- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiologics.com [cellbiologics.com]
- 3. onclive.com [onclive.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to WEE1-IN-10 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to WEE1-IN-10 in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, has developed resistance. What are the common molecular mechanisms?
A1: Acquired resistance to WEE1 inhibitors like this compound is a significant challenge. Several mechanisms have been identified in vitro:
-
Upregulation of PKMYT1 (Myt1): PKMYT1 is a kinase that, like WEE1, can phosphorylate and inhibit CDK1.[1][2][3][[“]][5] Its upregulation provides a compensatory mechanism to maintain CDK1 inhibition even when WEE1 is blocked by this compound, thus allowing cancer cells to survive.[3][[“]] This is a frequently observed mechanism of acquired resistance.[1][2][[“]][6]
-
Activation of Parallel Signaling Pathways: Resistance can emerge through the activation of alternative signaling pathways that promote cell survival and bypass the G2/M checkpoint. A notable example is the activation of the AXL/mTOR pathway, which can lead to the activation of CHK1, another key G2 checkpoint protein.[7][8]
-
Alterations in Cell Cycle Machinery: Changes in the core cell cycle machinery can also confer resistance. This includes reduced expression of CDK1, the direct target of WEE1, which diminishes the impact of WEE1 inhibition.[8]
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: To investigate the mechanism of resistance, we recommend the following experimental approaches:
-
Western Blot Analysis: This is a crucial first step to assess protein expression levels. You should probe for key proteins in the WEE1 pathway, including WEE1, PKMYT1, phospho-CDK1 (Tyr15), total CDK1, and markers of downstream pathways such as phospho-S6 (for mTOR activity) and CHK1. An increase in PKMYT1 and/or phospho-S6, or a decrease in total CDK1 in your resistant cells compared to the parental line would be indicative of the resistance mechanism.
-
Quantitative Real-Time PCR (qRT-PCR): To determine if the upregulation of proteins like PKMYT1 is due to increased gene expression, you can perform qRT-PCR to measure mRNA levels.
-
Cell Viability Assays: To confirm the role of a suspected resistance mechanism, you can use siRNA to knockdown the expression of the target protein (e.g., PKMYT1) in the resistant cells and then re-assess their sensitivity to this compound using a cell viability assay (e.g., MTT or CellTiter-Glo). A resensitization to the drug would confirm the involvement of the targeted protein in the resistance phenotype.
Q3: What strategies can I employ in vitro to overcome acquired resistance to this compound?
A3: Several strategies have shown promise in overcoming acquired resistance to WEE1 inhibitors in preclinical models:
-
Combination Therapy with a CHK1 Inhibitor: The combination of a WEE1 inhibitor with a CHK1 inhibitor (e.g., AZD7762 or CHIR-124) has been shown to be highly synergistic in overcoming resistance.[9][10][11][12] This dual blockade of the G2/M checkpoint leads to increased DNA damage and apoptosis in cancer cells.[10][13]
-
Combination Therapy with a PKMYT1 Inhibitor: Given that PKMYT1 upregulation is a common resistance mechanism, combining this compound with a PKMYT1 inhibitor (e.g., RP-6306) can restore sensitivity. This combination has been shown to be synthetically lethal in some cancer models.[14]
-
Combination with DNA Damaging Agents: WEE1 inhibitors can sensitize cancer cells to the effects of DNA damaging agents like chemotherapy (e.g., cisplatin, gemcitabine) and radiation.[3] A sequential treatment, where the DNA damaging agent is administered first, followed by the WEE1 inhibitor, often yields the best results.[15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound efficacy over time | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response curve with your current cell line and compare the IC50 value to that of the original, sensitive parental line. 2. Investigate Mechanism: Use Western Blot to check for upregulation of PKMYT1 and activation of the mTOR pathway (phospho-S6). 3. Implement Combination Strategy: Test the synergistic effect of combining this compound with a CHK1 inhibitor or a PKMYT1 inhibitor. |
| High IC50 value for this compound in a new cell line | Intrinsic resistance. | 1. Assess Baseline Protein Levels: Perform Western Blot to check for high basal levels of PKMYT1 or activation of survival pathways like AKT/mTOR. 2. Consider p53 Status: Cell lines with wild-type p53 may be less dependent on the G2/M checkpoint and thus less sensitive to WEE1 inhibition alone.[16] 3. Evaluate Combination with DNA Damaging Agents: The efficacy of WEE1 inhibitors is often enhanced when used in combination with chemotherapy or radiation, particularly in p53-mutant cells.[3][17] |
| Inconsistent results in cell viability assays | Experimental variability. | 1. Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.[18] 2. Verify Drug Concentration: Prepare fresh drug dilutions for each experiment. 3. Standardize Incubation Time: The IC50 value can be time-dependent; use a consistent incubation period for all experiments.[19] 4. Use Appropriate Controls: Include vehicle-only (e.g., DMSO) controls. |
Quantitative Data Summary
Table 1: Example of Acquired Resistance to a WEE1 Inhibitor (Adavosertib) in HeLa Cells
| Cell Line | IC50 (nM) | Fold Resistance |
| HeLa (Parental) | 150 | 1x |
| HeLa (Adavosertib-Resistant) | 500 | 3.3x |
Data is illustrative and based on findings reported in the literature. Actual values may vary depending on experimental conditions.
Table 2: Synergistic Effect of WEE1 and CHK1 Inhibitor Combination
| Cell Line | WEE1i IC50 (nM) | CHK1i IC50 (nM) | Combination Index (CI)* |
| OVCAR-5 | >1000 | >1000 | < 1 (Synergistic) |
| Jurkat | 370.4 | >1000 | Synergistic |
*A Combination Index (CI) of < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data is illustrative and based on findings reported in the literature.[12][20]
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound through continuous exposure to increasing concentrations of the inhibitor.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Treatment: Start by treating the parental cells with this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are growing steadily at the current concentration, gradually increase the concentration of this compound. A common approach is to double the concentration at each step.
-
Monitoring: Continuously monitor the cells for growth and viability. The process of developing resistance can take several months.
-
Isolation of Resistant Clones: Once cells are able to proliferate in a high concentration of this compound (e.g., 5-10 times the initial IC50), you can isolate single-cell clones by limiting dilution to establish monoclonal resistant cell lines.
-
Characterization: Characterize the resistant clones by determining their IC50 for this compound and comparing it to the parental cell line. Also, perform molecular analyses (e.g., Western Blot) to investigate the mechanism of resistance.
-
Drug-Free Culture: Before conducting experiments to compare resistant and parental cells, it is advisable to culture the resistant cells in a drug-free medium for a period (e.g., 1-2 weeks) to ensure that the observed phenotype is stable and not due to transient adaptation.
Protocol 2: Western Blot Analysis of WEE1 Pathway Proteins
This protocol provides a general procedure for performing a Western blot to analyze the expression of proteins involved in WEE1 signaling and resistance.
Materials:
-
Parental and this compound resistant cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-WEE1, anti-PKMYT1, anti-p-CDK1 (Tyr15), anti-CDK1, anti-p-S6, anti-Actin or -Tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.[21]
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[22]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[23]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Protocol 3: Cell Viability (MTT) Assay
This protocol describes how to perform an MTT assay to determine the IC50 of this compound.
Materials:
-
Adherent cancer cells
-
96-well plates
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 1,000-10,000 cells/well).[18]
-
Allow cells to adhere overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the drug. Include vehicle-only (DMSO) control wells. .
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[18]
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Gently shake the plate for 10 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 4: Immunofluorescence Staining of γH2AX Foci
This protocol details the immunofluorescent staining of γH2AX, a marker of DNA double-strand breaks, which are often increased with effective WEE1 inhibitor combination therapies.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound and/or other inhibitors
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with the desired compounds for the specified time.
-
-
Fixation:
-
Permeabilization:
-
Permeabilize with 0.25% Triton X-100 for 10 minutes at room temperature.[24]
-
Wash three times with PBS.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[24]
-
-
Counterstaining:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.[25]
-
-
Mounting:
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji).[27]
-
Visualizations
Caption: Simplified WEE1 signaling pathway at the G2/M checkpoint.
Caption: Experimental workflow for studying acquired WEE1 inhibitor resistance.
Caption: Logical relationship between resistance mechanisms and therapeutic solutions.
References
- 1. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. consensus.app [consensus.app]
- 5. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Targeting AXL and mTOR Pathway Overcomes Primary and Acquired Resistance to WEE1 Inhibition in Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 9. CHK1 and WEE1 inhibition combine synergistically to enhance therapeutic efficacy in acute myeloid leukemia ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC45 loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synergism Through WEE1 and CHK1 Inhibition in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combined inhibition of Chk1 and Wee1: in vitro synergistic effect translates to tumor growth inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combined inhibition of Wee1 and Chk1 as a therapeutic strategy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential Effects of Combined ATR/WEE1 Inhibition in Cancer Cells [mdpi.com]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad.com [bio-rad.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 27. tandfonline.com [tandfonline.com]
WEE1-IN-10 stability issues in long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with WEE1-IN-10 in long-term experiments.
Troubleshooting Guides
This section addresses specific problems that may arise during the use of this compound in extended experimental setups.
Issue 1: Precipitate Formation in Cell Culture Media After Dilution
Question: I observed precipitation in my cell culture media after adding the this compound stock solution. What could be the cause and how can I resolve it?
Answer:
Precipitation of small molecule inhibitors in aqueous solutions like cell culture media is a common issue, often related to solubility limits.
-
Potential Causes:
-
High Final Concentration: The desired final concentration of this compound in the media may exceed its solubility limit in aqueous solutions.
-
Improper Dilution: Adding a highly concentrated DMSO stock directly to the media without sufficient mixing can cause the compound to crash out of solution.
-
Media Components: Certain components in the serum or media supplements may interact with the compound, reducing its solubility.
-
-
Troubleshooting Steps:
-
Verify Solubility: While the solubility in DMSO is high (50 mg/mL or 88.42 mM), the aqueous solubility is significantly lower.[1] It is recommended to prepare an intermediate dilution in a co-solvent or to perform a serial dilution in the media.
-
Optimize Dilution Method:
-
Warm the media to 37°C before adding the inhibitor.
-
Vortex or gently invert the tube/flask immediately after adding the this compound stock solution to ensure rapid and thorough mixing.
-
Avoid preparing large volumes of working solution that will be stored for extended periods. Prepare fresh dilutions for each experiment.
-
-
Consider a Co-solvent: If direct dilution is problematic, consider preparing an intermediate dilution of the DMSO stock in a sterile solvent like ethanol (B145695) before the final dilution in media. Note: Ensure the final concentration of the co-solvent is not toxic to your cells.
-
Issue 2: Loss of Inhibitor Activity in Long-Term Cell Culture
Question: My long-term cell culture experiment (several days to weeks) shows an initial response to this compound, but the effect diminishes over time, suggesting a loss of activity. What could be happening?
Answer:
The apparent loss of activity in long-term experiments can be due to compound degradation or metabolic inactivation.
-
Potential Causes:
-
Chemical Instability: The compound may be unstable in the cell culture environment (pH, temperature, presence of reactive species) over extended periods.
-
Metabolic Degradation: Cells may metabolize this compound into inactive forms.
-
Infrequent Media Changes: If the media is not replenished, the effective concentration of the active compound will decrease as it is taken up by cells or degrades.
-
-
Troubleshooting Steps:
-
Increase Frequency of Media and Inhibitor Replenishment: For multi-day experiments, it is crucial to replace the media containing fresh this compound every 24-48 hours to maintain a consistent effective concentration.
-
Assess Compound Stability: To test the stability of this compound in your specific media, incubate the compound in cell-free media at 37°C for various time points (e.g., 24, 48, 72 hours). Then, use this "aged" media to treat fresh cells for a short duration and compare the biological effect to that of freshly prepared media.
-
Review Literature for Similar Compounds: Research other WEE1 inhibitors, such as Adavosertib (AZD1775), to understand their stability and dosing schedules in long-term studies, as this can provide insights into best practices.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions depend on whether the compound is in solid form or dissolved in a solvent.[1]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: DMSO is the recommended solvent for preparing stock solutions of this compound.[1] It can be dissolved in DMSO at a concentration of 50 mg/mL (88.42 mM).[1] For consistent results, it is advisable to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1][4]
Q3: How should I prepare working solutions from the DMSO stock for in vitro experiments?
A3: It is recommended to perform a serial dilution of the high-concentration DMSO stock. For the final dilution into aqueous buffer or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound light-sensitive?
Data Presentation
Table 1: Storage and Solubility of this compound
| Form | Storage Temperature | Duration | Solvent | Max Concentration |
| Powder | -20°C | 3 years | - | - |
| Powder | 4°C | 2 years | - | - |
| In Solvent | -80°C | 6 months | DMSO | 50 mg/mL (88.42 mM)[1] |
| In Solvent | -20°C | 1 month | DMSO | 50 mg/mL (88.42 mM)[1] |
Table 2: Comparison of Similar WEE1 Inhibitors
| Compound | IC50 | Recommended Storage (in solvent) |
| This compound | 0.524 µM (LOVO cells)[1] | -80°C for 6 months[1] |
| WEE1-IN-3 | <10 nM[4] | -80°C for 6 months[4] |
| Adavosertib (AZD1775) | Potent and selective WEE1 inhibitor[2] | Varies by supplier, typically -20°C or -80°C |
Experimental Protocols
Protocol 1: Long-Term In Vitro Cell Proliferation Assay
This protocol outlines a general procedure for assessing the long-term effect of this compound on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., LOVO)[1]
-
Complete cell culture medium (e.g., RPMI + 10% FBS)
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into small volumes in amber microcentrifuge tubes and store at -80°C for long-term use (up to 6 months) or -20°C for short-term use (up to 1 month).[1]
-
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the planned duration of the experiment (e.g., 5-7 days). Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete media from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old media from the wells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).
-
-
Long-Term Maintenance:
-
Every 48 hours, carefully aspirate the media from each well and replace it with freshly prepared media containing the appropriate concentration of this compound or vehicle. This is critical to maintain the compound's effective concentration.
-
-
Assessing Viability:
-
At designated time points (e.g., day 3, 5, 7), remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percent inhibition of cell proliferation for each concentration and time point.
-
Mandatory Visualizations
Signaling Pathway
Caption: WEE1 kinase inhibits mitotic entry by phosphorylating CDK1.
Experimental Workflow
Caption: Workflow for a long-term in vitro cell proliferation assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound stability issues.
References
Interpreting unexpected results in WEE1-IN-10 cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using WEE1-IN-10 in cell-based assays.
Troubleshooting Guide
This guide addresses specific unexpected results you may encounter during your experiments with this compound.
Q1: Why am I not observing the expected levels of cell death after this compound treatment?
Possible Cause 1: Intrinsic or Acquired Resistance
Some cell lines exhibit inherent resistance to WEE1 inhibitors, while others can acquire resistance over time. A key mechanism of resistance is the upregulation of PKMYT1, a kinase that is functionally redundant to WEE1 and can also phosphorylate and inhibit CDK1.[1][2][3] Another potential cause is a reduction in the levels of CDK1, the direct target of WEE1 kinase.[1]
Troubleshooting Steps:
-
Confirm Target Engagement: Perform a western blot to check for a decrease in the phosphorylation of CDK1 at Tyrosine 15 (pY15-CDK1), the direct substrate of WEE1.[4] A lack of change in pY15-CDK1 levels suggests a problem with the compound's activity or cell permeability.
-
Assess PKMYT1 and CDK1 Expression: Use western blotting or qRT-PCR to determine the expression levels of PKMYT1 and total CDK1 in your cell line. High PKMYT1 or low CDK1 levels could explain the lack of sensitivity.[1][3]
-
Cell Line Sensitivity Screening: If possible, test this compound on a panel of cell lines. Cell lines with defects in the G1/S checkpoint, such as those with TP53 mutations, are often more dependent on the G2/M checkpoint and thus more sensitive to WEE1 inhibition.[5][6][7]
-
Consider Combination Therapies: WEE1 inhibitors often show synergistic effects when combined with DNA-damaging agents like chemotherapy or radiation.[2][6][8]
Possible Cause 2: Suboptimal Experimental Conditions
The observed effect of this compound can be highly dependent on the experimental setup.
Troubleshooting Steps:
-
Optimize Compound Concentration and Treatment Duration: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Verify Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Check for Compound Degradation: Ensure proper storage and handling of this compound to prevent degradation.
Q2: My cell viability assay (e.g., MTS, CellTiter-Glo) shows a decrease in signal, but I don't see morphological signs of apoptosis. What could be happening?
Possible Cause: Cell Cycle Arrest and Senescence
WEE1 inhibition can lead to cell cycle arrest, particularly in the S and G2/M phases, without immediately inducing apoptosis.[2][9] This arrest can lead to a decrease in proliferation, which is detected by viability assays that measure metabolic activity or ATP content, even in the absence of widespread cell death. Some cells may also enter a state of senescence.
Troubleshooting Steps:
-
Perform Cell Cycle Analysis: Use flow cytometry with propidium (B1200493) iodide (PI) staining to analyze the cell cycle distribution of treated and untreated cells. An accumulation of cells in the S and G2/M phases would support this hypothesis.[10][11]
-
Assess Apoptosis Markers: Use assays that directly measure apoptosis, such as Annexin V/PI staining followed by flow cytometry, or western blotting for cleaved PARP or cleaved Caspase-3.[11]
-
Evaluate Senescence Markers: If you suspect senescence, you can stain for senescence-associated β-galactosidase activity.
Q3: I see an increase in γH2AX staining after this compound treatment, but not the expected G2/M arrest. Why?
Possible Cause: Replication Stress and S-Phase Entry into Mitosis
WEE1 kinase also plays a crucial role in regulating DNA replication during the S-phase.[12][13] Inhibition of WEE1 can lead to increased replication stress, characterized by the stalling of replication forks and the accumulation of DNA double-strand breaks, which are marked by γH2AX.[12][14] This can force cells to enter mitosis prematurely from the S-phase, bypassing a clear G2/M arrest.[12]
Troubleshooting Steps:
-
Co-stain for Cell Cycle and DNA Damage Markers: Perform flow cytometry analysis co-staining for a DNA content marker (like PI or DAPI), a marker for mitosis (like phospho-histone H3), and γH2AX. This will allow you to identify cells in S-phase with high levels of DNA damage that are entering mitosis.[12]
-
Analyze Replication Fork Dynamics: Advanced techniques like DNA fiber analysis can be used to directly visualize the effects of WEE1 inhibition on replication fork progression.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of WEE1 kinase. WEE1 is a key regulator of the G2/M cell cycle checkpoint.[6][15] It acts by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), which prevents cells from entering mitosis.[15][16] By inhibiting WEE1, this compound prevents the inhibitory phosphorylation of CDK1. This leads to the premature activation of the CDK1/Cyclin B complex, forcing cells to enter mitosis, often with unrepaired DNA damage.[4][8] This process, known as mitotic catastrophe, ultimately leads to cell death, particularly in cancer cells that have a defective G1 checkpoint (e.g., due to p53 mutations) and are therefore more reliant on the G2/M checkpoint for survival.[5][7]
WEE1 Signaling Pathway
Caption: WEE1 pathway and the effect of its inhibition.
Which cell lines are most sensitive to this compound?
Sensitivity to WEE1 inhibitors can vary significantly between cell lines.[17] Generally, cell lines with the following characteristics are more sensitive:
-
p53 mutations: Cells lacking a functional p53 protein have a deficient G1 checkpoint and are more reliant on the G2/M checkpoint for DNA damage repair.[5][7]
-
High levels of replication stress: Cancer cells often exhibit increased replication stress, making them more vulnerable to agents that disrupt DNA replication and cell cycle checkpoints.
-
Defects in DNA damage response pathways: Cells with mutations in genes involved in homologous recombination, such as BRCA1 and BRCA2, may show increased sensitivity.
-
Low expression of PKMYT1: As PKMYT1 is functionally redundant to WEE1, low expression of PKMYT1 can increase dependence on WEE1.[17]
What are the expected phenotypic outcomes of this compound treatment?
Treatment with this compound is expected to induce a range of cellular effects, including:
-
Abrogation of the G2/M checkpoint: This is the primary mechanism of action.
-
Increased DNA damage: Due to premature entry into mitosis with unrepaired DNA.[18]
-
Induction of apoptosis: As a consequence of mitotic catastrophe.[11]
-
Cell cycle arrest: Primarily in the S and G2/M phases.[9]
-
Increased sensitivity to DNA-damaging agents: Synergistic effects are often observed when WEE1 inhibitors are combined with chemotherapy or radiation.[2][6]
Data Presentation
Table 1: Summary of Expected Outcomes in Sensitive vs. Resistant Cell Lines
| Parameter | Sensitive Cell Lines | Resistant Cell Lines |
| Cell Viability (IC50) | Low (nM to low µM range) | High (>10 µM) |
| pY15-CDK1 Levels | Significant decrease | No significant change |
| Cell Cycle Profile | G2/M arrest followed by sub-G1 peak | Minimal changes to cell cycle |
| Apoptosis Markers | Increase in cleaved PARP/Caspase-3 | No significant increase |
| γH2AX Staining | Significant increase | Minimal increase |
| PKMYT1 Expression | Low to moderate | High |
| CDK1 Expression | Normal | Potentially reduced |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete growth medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Western Blotting for pY15-CDK1
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration and for the appropriate duration.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against pY15-CDK1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against total CDK1 or a loading control (e.g., β-actin or GAPDH).
Experimental Workflow for this compound Cell-Based Assays
Caption: A typical workflow for this compound experiments.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Seed cells and treat with this compound as described for western blotting.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or up to several weeks).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to model the cell cycle distribution (Sub-G1, G1, S, G2/M).
Troubleshooting Logic for Unexpected this compound Results
Caption: A decision tree for troubleshooting unexpected results.
References
- 1. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 2. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 3. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 6. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Frontiers | Discovery of potential WEE1 inhibitors via hybrid virtual screening [frontiersin.org]
- 12. Functional genetic screen identifies increased sensitivity to WEE1 inhibition in cells with defects in Fanconi Anaemia and HR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibiting WEE1 Selectively Kills Histone H3K36me3-Deficient Cancers by dNTP Starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wee1 - Wikipedia [en.wikipedia.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. WEE1 kinase inhibition reverses G2/M cell cycle checkpoint activation to sensitize cancer cells to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
WEE1-IN-10 inconsistent results between experimental batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with WEE1-IN-10 between experimental batches.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of WEE1 kinase.[1] WEE1 is a key regulator of the G2/M cell cycle checkpoint.[2][3] It acts by catalyzing the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1) at Tyrosine 15 (Tyr15).[3][4] This phosphorylation prevents cells from entering mitosis, allowing time for DNA repair. By inhibiting WEE1, this compound prevents the inactivation of CDK1, leading to premature mitotic entry and often, due to the accumulation of DNA damage in cancer cells, a form of cell death known as mitotic catastrophe.[3][5] This is particularly effective in cancer cells with a deficient G1/S checkpoint, which are highly reliant on the G2/M checkpoint for survival.[3]
Q2: What is the reported potency of this compound?
The potency of WEE1 inhibitors can be influenced by the cell line and assay conditions. For this compound, the following in vitro potency has been reported:
| Compound | Target | Assay | Cell Line | IC50 |
| This compound | WEE1 Kinase | Cell Growth | LOVO | 0.524 µM |
Q3: How should I store and handle this compound to ensure its stability?
Proper storage and handling are critical for maintaining the activity and consistency of small molecule inhibitors like this compound.
| Storage Condition | Recommendation | Rationale |
| Solid Compound | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | Minimizes degradation over long-term storage. |
| Stock Solutions (in DMSO) | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | Prevents degradation in solution. Avoid repeated freeze-thaw cycles.[6] |
| Light Exposure | Protect from light by storing in amber vials or wrapping tubes in foil. | Many organic molecules are light-sensitive and can degrade upon exposure.[6][7] |
| Handling | Prepare fresh dilutions from a stable stock solution for each experiment. Use high-quality, anhydrous DMSO for preparing stock solutions. | Minimizes the impact of solvent-induced degradation and ensures accurate concentration. |
Troubleshooting Guide: Inconsistent Results Between Experimental Batches
Inconsistent results with this compound can arise from a variety of factors, ranging from the compound itself to experimental procedures. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Reduced or Variable Inhibitory Activity
If you observe a decrease in the expected biological effect of this compound or high variability between experiments, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from the solid compound. Compare its activity to your existing stock. 2. Check Storage Conditions: Ensure that both solid compound and stock solutions are stored at the recommended temperatures and protected from light.[6][7] 3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature fluctuations.[6][8] |
| Batch-to-Batch Variation in Purity | 1. Request Certificate of Analysis (CoA): Obtain the CoA for each batch of this compound from the supplier to compare purity and identify any potential differences in impurities. 2. Analytical Validation: If inconsistencies persist, consider analytical validation of the compound's purity and concentration via methods like HPLC or LC-MS.[7] |
| Solubility Issues | 1. Ensure Complete Dissolution: When preparing stock and working solutions, ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary. 2. Avoid Precipitation in Media: The final concentration of DMSO in cell culture media should typically be below 0.5% to prevent precipitation and solvent-induced toxicity.[8] Observe the media after adding the inhibitor for any signs of precipitation. |
| Inaccurate Concentration | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for preparing solutions to ensure accurate dispensing. 2. Verify Weighing: Use a calibrated analytical balance for weighing the solid compound. |
Issue 2: Inconsistent Downstream Readouts (e.g., Western Blot, Cell Cycle Analysis)
Variability in downstream assays can also contribute to inconsistent results.
| Potential Cause | Troubleshooting Steps |
| Cell-Based Factors | 1. Cell Line Authenticity and Passage Number: Regularly authenticate your cell lines and use cells within a consistent and low passage number range. 2. Cell Density and Health: Ensure consistent cell seeding density and that cells are healthy and in the exponential growth phase at the time of treatment. |
| Assay-Specific Variability | 1. Western Blotting: Ensure consistent protein loading, efficient transfer, and appropriate antibody dilutions. Use a reliable loading control. 2. Flow Cytometry: Standardize staining protocols, instrument settings, and gating strategies between experiments. |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
Materials:
-
This compound
-
Target cancer cell line
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Western Blot for Phospho-CDK1 (Tyr15)
This protocol is to assess the direct target engagement of this compound.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CDK1 (Tyr15), anti-total CDK1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for 2-24 hours. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and visualize the bands using an ECL substrate and an imaging system.
3. Cell Cycle Analysis by Flow Cytometry
This protocol is to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Target cancer cell line
-
6-well plates
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24-48 hours.
-
Harvest cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: WEE1 Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for this compound Inconsistent Results.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: PKMYT1 Upregulation as a Resistance Mechanism to WEE1 Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to WEE1 inhibitors, such as WEE1-IN-10, mediated by the upregulation of PKMYT1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of WEE1 inhibitors like this compound?
A1: WEE1 is a nuclear kinase that acts as a critical regulator of the G2/M cell cycle checkpoint.[1][2] It inhibits cyclin-dependent kinase 1 (CDK1) by phosphorylating it at Tyr15.[3][4] This inhibitory phosphorylation prevents premature entry into mitosis, allowing time for DNA repair.[5] WEE1 inhibitors, such as this compound, block this activity. This leads to the abrogation of the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely, which can result in mitotic catastrophe and cell death.[4][6] This is particularly effective in cancer cells with a defective G1 checkpoint (often due to p53 mutations), as they are more reliant on the G2/M checkpoint for survival.[7][8]
Q2: What is PKMYT1 and how is it related to WEE1?
A2: PKMYT1 (Protein Kinase, Membrane-Associated Tyrosine/Threonine 1), also known as MYT1, is a kinase that is functionally redundant to WEE1.[6][9] Like WEE1, PKMYT1 can phosphorylate and inhibit CDK1, thereby preventing entry into mitosis.[10][11] While WEE1 is primarily located in the nucleus, PKMYT1 is associated with the endoplasmic reticulum and Golgi apparatus.[10][12] Both kinases play a role in the G2/M checkpoint, with PKMYT1 phosphorylating CDK1 on both Threonine 14 (Thr14) and Tyrosine 15 (Tyr15).[10][13]
Q3: How does upregulation of PKMYT1 lead to resistance to WEE1 inhibitors?
A3: Upregulation of PKMYT1 is a known mechanism of both intrinsic and acquired resistance to WEE1 inhibitors.[6][9] When WEE1 is inhibited by a drug like this compound, cancer cells can compensate by increasing the expression or activity of PKMYT1.[6][7] The elevated levels of PKMYT1 continue to phosphorylate and inhibit CDK1, thus maintaining the G2/M checkpoint and preventing the mitotic catastrophe that would otherwise be induced by the WEE1 inhibitor.[9][14] This compensatory mechanism allows the cancer cells to survive and proliferate despite the presence of the WEE1 inhibitor.
Q4: Are there any known biomarkers that predict resistance to WEE1 inhibitors due to PKMYT1 upregulation?
A4: High basal levels of PKMYT1 protein or mRNA in cancer cells may indicate intrinsic resistance to WEE1 inhibitors.[6] For acquired resistance, an increase in PKMYT1 expression following treatment with a WEE1 inhibitor is a key indicator.[6] Therefore, monitoring PKMYT1 levels before and during treatment can be a valuable predictive and diagnostic strategy.
Q5: Can resistance mediated by PKMYT1 be overcome?
A5: Yes, preclinical studies suggest that co-inhibition of both WEE1 and PKMYT1 can overcome this resistance mechanism.[15] This dual-inhibition strategy synergistically increases CDK1 activity, leading to enhanced DNA damage and cell death in cancer cells.[15][16] Downregulating PKMYT1 using techniques like siRNA has also been shown to restore sensitivity to WEE1 inhibitors.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased sensitivity or acquired resistance to this compound in cell lines over time. | Upregulation of PKMYT1. | 1. Assess PKMYT1 levels: Perform Western blot or qPCR to compare PKMYT1 protein and mRNA levels between sensitive parental cells and resistant cells. 2. Functional validation: Use siRNA to knockdown PKMYT1 in the resistant cells and re-assess their sensitivity to this compound using a cell viability assay. 3. Dual inhibition: Treat resistant cells with a combination of this compound and a PKMYT1 inhibitor (if available) or a non-selective WEE1/PKMYT1 inhibitor. |
| High intrinsic resistance to this compound in a new cell line. | High basal expression of PKMYT1. | 1. Screen PKMYT1 expression: Before extensive experimentation, screen a panel of cell lines for their basal PKMYT1 protein levels to correlate with their IC50 values for this compound. 2. PKMYT1 knockdown: In the high-PKMYT1 expressing cell line, transiently knockdown PKMYT1 to see if it sensitizes the cells to this compound. |
| Inconsistent results in cell viability assays following this compound treatment. | Cell line heterogeneity or development of a resistant subpopulation. | 1. Single-cell cloning: Isolate single-cell clones from the parental cell line and test their individual sensitivity to this compound to identify and characterize resistant subpopulations. 2. Monitor PKMYT1 over time: Perform a time-course experiment to track PKMYT1 expression levels in the bulk population during continuous this compound treatment. |
| Unexpected cell cycle arrest profile after this compound treatment. | Compensatory G2/M arrest maintained by upregulated PKMYT1. | 1. Analyze CDK1 phosphorylation: Perform a Western blot to check the phosphorylation status of CDK1 at Tyr15. Persistent phosphorylation despite WEE1 inhibition suggests activity from another kinase like PKMYT1. 2. Combined inhibitor treatment and cell cycle analysis: Treat cells with this compound alone and in combination with a PKMYT1 inhibitor or siRNA, and then perform cell cycle analysis by flow cytometry to observe abrogation of the G2/M arrest. |
Quantitative Data Summary
Table 1: Illustrative Cell Viability Data (IC50) for this compound
| Cell Line | Basal PKMYT1 Expression (Relative Units) | This compound IC50 (nM) | This compound + PKMYT1 siRNA IC50 (nM) |
| Sensitive (e.g., OVCAR-3) | Low (1.0) | 150 | 140 |
| Resistant (e.g., OVCAR-3-Res) | High (4.5) | 2500 | 200 |
| Intrinsically Resistant | High (5.0) | 3000 | 250 |
Table 2: Illustrative qPCR Data for PKMYT1 mRNA Expression
| Cell Line | Treatment | Relative PKMYT1 mRNA Expression (Fold Change) |
| Sensitive | Vehicle | 1.0 |
| Sensitive | This compound (24h) | 1.2 |
| Resistant | Vehicle | 4.8 |
| Resistant | This compound (24h) | 5.1 |
Experimental Protocols
Protocol 1: Western Blot for PKMYT1 and p-CDK1 (Tyr15) Detection
-
Cell Lysis:
-
Treat sensitive and resistant cells with this compound or vehicle for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein per lane onto a 4-12% SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against PKMYT1, phospho-CDK1 (Tyr15), total CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with varying concentrations of the inhibitor (and in combination with a PKMYT1 inhibitor or following siRNA transfection) for 72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using a non-linear regression curve fit.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting:
-
Treat cells with this compound (and other compounds as needed) for 24-48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect by centrifugation.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: WEE1 and PKMYT1 signaling pathway in G2/M checkpoint control.
Caption: Experimental workflow for investigating PKMYT1-mediated resistance.
Caption: Logical relationship of PKMYT1 upregulation as a resistance mechanism.
References
- 1. Wee1 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 8. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. What are PKMYT1 inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. The DNA damage repair-related gene PKMYT1 is a potential biomarker in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Technical Support Center: Cell Cycle Synchronization for WEE1-IN-10 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing cell cycle synchronization methods in conjunction with WEE1-IN-10, a selective WEE1 kinase inhibitor.
I. Comparison of Common Cell Cycle Synchronization Methods
Choosing the appropriate cell synchronization method is critical for obtaining reliable and interpretable results in WEE1 inhibitor studies. The following table summarizes the efficiency and key characteristics of three widely used methods.
| Synchronization Method | Principle of Action | Target Cell Cycle Phase | Typical Synchronization Efficiency (% of cells in target phase) | Advantages | Disadvantages |
| Serum Starvation | Deprives cells of growth factors, inducing a quiescent state (G0/G1).[1] | G0/G1 | 70-95%[2][3] | - Simple and inexpensive.- Minimal DNA damage induction. | - Not effective for all cell lines (some may undergo apoptosis).[4]- Synchronization can be less precise than chemical methods.- Can alter cellular metabolism and signaling pathways. |
| Double Thymidine (B127349) Block | Excess thymidine inhibits DNA synthesis by creating a dNTP pool imbalance.[5][6][7] | G1/S Border | >95% in S phase upon release.[8] | - Highly efficient and reproducible synchronization.[8]- Well-established protocol. | - Can induce DNA damage and activate DNA damage response pathways, which may confound results with WEE1 inhibitors.[9]- Time-consuming protocol. |
| Nocodazole (B1683961) Block | A reversible agent that depolymerizes microtubules, arresting cells in mitosis (M phase).[5][10] | G2/M | >80%[11] | - Efficiently synchronizes cells in mitosis.- Reversible upon washout. | - Can lead to mitotic slippage and aneuploidy with prolonged exposure.- Detached mitotic cells can be selectively lost during harvesting. |
II. Experimental Protocols
Below are detailed protocols for the three common synchronization methods. Note: Optimal conditions (e.g., incubation times, reagent concentrations) may vary depending on the cell line and experimental goals. It is crucial to optimize these parameters for your specific system.
Protocol 1: Synchronization by Serum Starvation (G0/G1 Arrest)
-
Cell Seeding: Plate cells at a density that allows them to reach 50-70% confluency.
-
Aspiration and Washing: Once cells have adhered, aspirate the complete medium and wash the cells twice with pre-warmed, serum-free medium or phosphate-buffered saline (PBS).
-
Starvation: Add serum-free or low-serum (e.g., 0.1-0.5% FBS) medium to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal duration should be determined empirically for each cell line.[4]
-
Release (Optional): To release the cells from G0/G1 arrest, replace the starvation medium with complete growth medium containing serum.
-
Verification: Confirm synchronization by flow cytometry analysis of DNA content (Propidium Iodide staining).
Protocol 2: Synchronization by Double Thymidine Block (G1/S Arrest)
-
Cell Seeding: Plate cells to be 25-30% confluent at the time of the first thymidine addition.[8]
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours.[6][8]
-
Release: Aspirate the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh complete medium. Incubate for 9 hours.[6][8]
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 17 hours.[8]
-
Final Release: Aspirate the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh complete medium. Cells are now synchronized at the G1/S border and will proceed through the cell cycle.
-
Verification: Collect cells at different time points after release and analyze by flow cytometry to confirm synchronous progression through S, G2, and M phases.
Protocol 3: Synchronization by Nocodazole Block (G2/M Arrest)
-
Cell Seeding: Plate cells to reach 50-60% confluency at the time of nocodazole addition.[12]
-
Nocodazole Treatment: Add nocodazole to the culture medium to a final concentration of 50-100 ng/mL. The optimal concentration and incubation time (typically 12-18 hours) should be determined for each cell line.[13]
-
Harvesting Mitotic Cells: Mitotic cells tend to round up and detach from the plate. These can be collected by gently shaking the plate and collecting the medium. For a total population, all cells can be harvested.
-
Release (Optional): To release cells from the mitotic block, wash out the nocodazole-containing medium and replace it with fresh complete medium.
-
Verification: Confirm G2/M arrest using flow cytometry for DNA content and/or immunofluorescence for mitotic markers like phospho-histone H3.
III. Visualizing Key Processes
WEE1 Signaling Pathway
Caption: WEE1 kinase inhibits the CDK1/Cyclin B complex, preventing premature entry into mitosis.
Experimental Workflow: Synchronization and this compound Treatment
Caption: General experimental workflow for studying the effects of this compound on synchronized cells.
IV. Troubleshooting Guide
Q1: My cells are not synchronizing efficiently after serum starvation.
-
Possible Cause: The cell line may be resistant to serum starvation-induced arrest or may undergo apoptosis.[4]
-
Troubleshooting Steps:
-
Optimize Starvation Duration: Test a time course of 24, 48, and 72 hours to determine the optimal starvation period for your cell line.
-
Try Low-Serum Conditions: Instead of complete serum withdrawal, try reducing the serum concentration to 0.1-0.5%.
-
Check for Apoptosis: Use an apoptosis assay (e.g., Annexin V staining) to determine if the cells are dying in response to serum withdrawal.
-
Consider an Alternative Method: If optimization fails, this method may not be suitable for your cell line. Consider using a chemical block instead.
-
Q2: I'm observing a high level of cell death after the double thymidine block.
-
Possible Cause: Thymidine can be toxic to some cell lines, and the induced DNA damage can trigger apoptosis, especially when combined with a WEE1 inhibitor.
-
Troubleshooting Steps:
-
Optimize Thymidine Concentration: While 2 mM is standard, you can test lower concentrations (e.g., 1-1.5 mM) to reduce toxicity.
-
Ensure Thorough Washing: Incomplete removal of thymidine between and after the blocks can enhance toxicity. Wash cells at least twice with a generous volume of pre-warmed PBS.
-
Consider the Experimental Context: Be aware that thymidine block induces DNA damage, which can synergize with WEE1 inhibitors. This may be the biological effect you are studying, but it's important to have appropriate controls to distinguish it from non-specific toxicity. For studies focused on the role of WEE1 in unperturbed S-phase, serum starvation followed by release may be a more appropriate synchronization method.
-
Q3: My cells are not arresting in G2/M after nocodazole treatment, or they are re-entering the cell cycle prematurely.
-
Possible Cause: Incorrect nocodazole concentration or incubation time, or the cell line may be resistant.
-
Troubleshooting Steps:
-
Optimize Nocodazole Concentration and Time: Perform a dose-response (e.g., 25-200 ng/mL) and time-course (e.g., 8-24 hours) experiment to find the optimal conditions for your cell line.
-
Check for Mitotic Slippage: Prolonged arrest can lead to mitotic slippage, where cells exit mitosis without proper chromosome segregation. Analyze cells at earlier time points if this is suspected.
-
Harvest Carefully: Mitotic cells are loosely attached. Be gentle during harvesting to avoid losing the synchronized population. Collect the supernatant containing detached cells.
-
Confirm with Mitotic Markers: Use immunofluorescence for phospho-histone H3 to confirm that the 4N population observed in flow cytometry is indeed in mitosis.
-
V. Frequently Asked Questions (FAQs)
Q1: Which synchronization method is best for studying the effect of this compound on S-phase progression?
For studying S-phase, serum starvation followed by release into the cell cycle is often preferred. This is because methods that directly inhibit DNA synthesis, such as the double thymidine block, can cause replication stress and DNA damage, which are known to be exacerbated by WEE1 inhibition. Using serum starvation avoids introducing this confounding variable.
Q2: Can I combine a synchronization method with this compound treatment?
Yes, this is a common experimental design. Typically, cells are synchronized, released from the block, and then treated with this compound at a specific time point corresponding to the cell cycle phase of interest. It is crucial to include a vehicle-treated control group that has undergone the same synchronization protocol.
Q3: How do I confirm that my synchronization protocol has worked before proceeding with my this compound experiment?
Flow cytometry analysis of DNA content using a fluorescent dye like Propidium Iodide (PI) is the most common method to assess the percentage of cells in G1, S, and G2/M phases.[4] For G2/M arrest, co-staining for a mitotic marker like phospho-histone H3 can provide more specific information. It is recommended to perform this analysis on a parallel set of cells before treating your main experimental group.
Q4: I see an increase in the sub-G1 peak in my flow cytometry data after this compound treatment of synchronized cells. What does this mean?
An increase in the sub-G1 population is indicative of apoptosis or cell death, as it represents cells with fragmented DNA. This is an expected outcome of effective WEE1 inhibition in many cancer cell lines, as forcing cells with damaged DNA into mitosis can lead to mitotic catastrophe and subsequent cell death.[14]
Q5: Are there any known resistance mechanisms to WEE1 inhibitors that might affect my synchronization experiments?
Some cancer cells can develop resistance to WEE1 inhibitors. While this is a complex area of research, it's important to be aware that your cell line's sensitivity to this compound could be a variable. If you are not observing the expected effects of this compound in a synchronized population, it may be worthwhile to confirm the sensitivity of your asynchronous cell line to the inhibitor first.
References
- 1. Nocodazole Treatment Decreases Expression of Pluripotency Markers Nanog and Oct4 in Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Cell synchronization - Wikipedia [en.wikipedia.org]
- 6. Cell Synchronization by Double Thymidine Block [bio-protocol.org]
- 7. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]
- 8. flowcytometry-embl.de [flowcytometry-embl.de]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method to Synchronize Cell Cycle of Human Pluripotent Stem Cells without Affecting Their Fundamental Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
Validation & Comparative
Validating WEE1-IN-10 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of WEE1-IN-10, a WEE1 kinase inhibitor. The performance of this compound is compared with other known WEE1 inhibitors, supported by experimental data and detailed protocols.
Introduction to WEE1 Kinase Inhibition
WEE1 is a nuclear kinase that plays a critical role in cell cycle regulation, primarily at the G2/M checkpoint.[1] It acts as a mitotic inhibitor by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1) and CDK2.[2][3] This inhibitory phosphorylation prevents premature entry into mitosis, allowing for DNA repair.[1] In many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), the G2/M checkpoint becomes crucial for survival.[4] Inhibition of WEE1 kinase activity by small molecules like this compound abrogates this checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[4]
Comparative Analysis of WEE1 Inhibitors
Validating that a compound engages its intended target is a critical step in drug development. For WEE1 inhibitors, several assays can be employed to confirm target engagement and assess potency. Here, we compare this compound with other well-characterized WEE1 inhibitors, AZD1775 (Adavosertib) and ZN-c3.
Table 1: Comparison of WEE1 Inhibitor Activity
| Compound | Target | Assay Type | IC50/EC50 | Cell Line | Reference |
| This compound | WEE1 | Cell Growth Inhibition | 0.524 µM | LOVO | [5][6][7] |
| AZD1775 (Adavosertib/MK-1775) | WEE1 | In vitro kinase assay | 5.2 nM | - | [8] |
| WEE1 | Cell Growth Inhibition | Varies (e.g., 180 nM) | A549 | [8] | |
| pCDK1 (Tyr15) Inhibition | Western Blot | ~250 nM | pMOC1 | [9] | |
| ZN-c3 (Azenosertib) | WEE1 | In vitro kinase assay | 3.8 nM | - | [8] |
| WEE1 | Cell Growth Inhibition | Varies (e.g., 10 nM) | OVCAR3 | [10] |
Key Experiments for Validating WEE1 Target Engagement
Western Blot for Phospho-CDK1 (Tyr15)
The most direct pharmacodynamic biomarker of WEE1 inhibition in cells is the reduction of inhibitory phosphorylation on its primary substrate, CDK1, at tyrosine 15 (pCDK1 Tyr15).
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., LOVO, OVCAR3) and allow them to adhere overnight. Treat cells with a dose-response of this compound, a positive control inhibitor (e.g., AZD1775), and a vehicle control (e.g., DMSO) for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Transfer: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against pCDK1 (Tyr15) (e.g., 1:1000 dilution) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity of pCDK1 relative to a loading control (e.g., β-actin or total CDK1). A dose-dependent decrease in the pCDK1 signal indicates target engagement by the WEE1 inhibitor.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that directly measures the binding of a drug to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for 1 hour.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble WEE1 by Western blotting as described above.
-
Data Analysis: Plot the amount of soluble WEE1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound confirms target engagement.
Immunofluorescence for DNA Damage Marker γH2A.X
Inhibition of WEE1 in cancer cells with existing replication stress leads to an accumulation of DNA double-strand breaks, which can be visualized by the phosphorylation of histone H2A.X at serine 139 (γH2A.X).
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 5. Wee1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
Predicting Sensitivity to WEE1 Inhibition: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The inhibition of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, has emerged as a promising therapeutic strategy in oncology, particularly for cancers with specific genetic vulnerabilities. The efficacy of WEE1 inhibitors, however, is highly dependent on the molecular context of the tumor. This guide provides a comparative overview of key biomarkers that predict sensitivity to WEE1 inhibitors, supported by experimental data and detailed methodologies to aid in the design and interpretation of preclinical and clinical studies. While the specific inhibitor "WEE1-IN-10" is not extensively characterized in publicly available literature, the principles and biomarkers discussed are broadly applicable to the class of WEE1 inhibitors, with a focus on well-studied agents like adavosertib (AZD1775) and azenosertib (B8217948) (ZN-c3).
Key Predictive Biomarkers for WEE1 Inhibitor Sensitivity
Several biomarkers have been identified that correlate with heightened sensitivity to WEE1 inhibition. The most prominent among these are mutations in the TP53 gene, overexpression or amplification of CCNE1 (encoding Cyclin E1), and the phosphorylation status of CDK1. These biomarkers often reflect a cancer cell's increased reliance on the G2/M checkpoint for DNA repair and survival, creating a synthetic lethal interaction with WEE1 inhibitors.[1][2][3][4]
Comparative Analysis of Predictive Biomarker Performance
The following table summarizes quantitative data on the predictive performance of key biomarkers for sensitivity to WEE1 inhibitors across various cancer types.
| Biomarker | Cancer Type | WEE1 Inhibitor | Metric | Result | Reference |
| TP53 Mutation | Ovarian Cancer | Adavosertib | Overall Response Rate (ORR) | Higher in TP53-mutant recurrent uterine serous cancer.[1] | Liu et al., 2021 |
| Non-Small Cell Lung Cancer (NSCLC) | Adavosertib | Cell Viability | Significantly inhibited in KRASMUT/TP53MUT cells compared to TP53WT.[5] | Guertin et al., 2022 | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | MK-1775 | Cell Sensitivity | HPV+ and TP53mut cell lines showed comparable sensitivity.[6] | Moser et al., 2014 | |
| Cyclin E1 (CCNE1) Overexpression/ Amplification | Ovarian Cancer | Adavosertib | Overall Response Rate (ORR) | 43% ORR in patients with Cyclin E1 overexpression without CCNE1 amplification.[7] | Moore et al., 2021 |
| Ovarian Cancer | Adavosertib | Overall Response Rate (ORR) | 36% ORR in patients with CCNE1 amplification (CN > 7).[7] | Moore et al., 2021 | |
| Ovarian Cancer | Adavosertib | Cell Proliferation | Suppressed to a greater extent in Cyclin E1-overexpressing cells.[8][9] | Nakayama et al., 2025 | |
| Gynecological Cancers | Azenosertib | Cell Sensitivity | High Cyclin E1 levels associated with enhanced sensitivity.[10] | Gari et al., 2025 | |
| Phospho-CDK1 (Tyr15) | Ewing Sarcoma | MK-1775 | Protein Levels | Dose-dependent reduction in p-CDK1(Y15) upon treatment.[11] | Miller et al., 2020 |
| Various Cancer Cell Lines | MK-1775 | Protein Levels | Reduced levels of Cdk1 phosphorylation at Tyr-15 within 15 minutes of treatment.[12] | Heijink et al., 2015 |
Signaling Pathways and Experimental Workflows
To visualize the interplay of these biomarkers and the mechanism of WEE1 inhibition, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for biomarker validation.
Caption: WEE1 signaling in the G2/M checkpoint and points of biomarker intervention.
Caption: Experimental workflow for biomarker discovery and validation for WEE1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of these biomarkers. Below are outlines of common experimental protocols.
TP53 Mutation Status Determination by Next-Generation Sequencing (NGS)
-
Objective: To identify mutations in the TP53 gene from tumor tissue.
-
Methodology:
-
DNA Extraction: Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue or fresh-frozen samples using a commercially available kit.
-
Library Preparation: Prepare sequencing libraries using a targeted gene panel that includes the full coding region of TP53. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: Perform deep sequencing on an NGS platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align sequencing reads to the human reference genome. Call genetic variants (single nucleotide variants and insertions/deletions) using a validated bioinformatics pipeline (e.g., GATK). Annotate identified variants to determine their potential pathogenicity.
-
Cyclin E1 (CCNE1) Overexpression by Immunohistochemistry (IHC)
-
Objective: To assess the protein expression level of Cyclin E1 in tumor tissue.
-
Methodology:
-
Tissue Preparation: Section FFPE tumor blocks into 4-5 µm thick sections and mount on charged slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Incubate with a primary antibody specific for Cyclin E1 (e.g., clone HE12) at an optimized dilution.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Develop the signal using a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
-
-
Scoring: Evaluate the percentage of tumor cells with positive nuclear staining and the intensity of the staining (e.g., 0, 1+, 2+, 3+). A composite score (H-score) can be calculated.
-
Phospho-CDK1 (Tyr15) Levels by Western Blotting
-
Objective: To measure the level of inhibitory phosphorylation of CDK1 in cell lysates.
-
Methodology:
-
Cell Lysis: Treat cancer cell lines with the WEE1 inhibitor for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with a primary antibody specific for phospho-CDK1 (Tyr15).
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Re-probe the membrane with an antibody for total CDK1 and a loading control (e.g., β-actin or GAPDH) to normalize the signal.
-
Conclusion
The selection of patients most likely to respond to WEE1 inhibitors is critical for the clinical success of this class of drugs. The biomarkers outlined in this guide—TP53 mutation status, Cyclin E1 overexpression, and pCDK1 levels—represent the most promising candidates for patient stratification.[1][8][11] A multi-biomarker approach, combining genetic and protein-based assays, may ultimately provide the most robust predictive power. The provided experimental protocols offer a starting point for the standardized assessment of these biomarkers in both research and clinical settings. As research progresses, further refinement of these biomarkers and the discovery of novel predictive signatures will continue to advance the application of WEE1 inhibitors in precision oncology.
References
- 1. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy | springermedizin.de [springermedizin.de]
- 2. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 5. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHK It Out! Blocking WEE Kinase Routs TP53 Mutant Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclin E1/CDK2 activation defines a key vulnerability to WEE1 kinase inhibition in gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclin E1 overexpression sensitizes ovarian cancer cells to WEE1 and PLK1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
- 11. WEE1 Inhibition Augments CDC7 (DDK) Inhibitor–induced Cell Death in Ewing Sarcoma by Forcing Premature Mitotic Entry and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
SIRT1 Expression: A Predictive Biomarker for WEE1-IN-10 Efficacy
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to WEE1 Inhibition and the Role of SIRT1
The cell cycle checkpoint kinase WEE1 has emerged as a critical target in oncology. Its inhibition forces cancer cells with damaged DNA into premature mitosis, leading to cell death. This guide provides a comparative analysis of the WEE1 inhibitor, WEE1-IN-10 (also known as Potrasertib or IMP7068), and other WEE1 inhibitors, with a focus on the emerging role of Sirtuin 1 (SIRT1) expression as a predictive biomarker for therapeutic response.
The Interplay of SIRT1 and WEE1: A Key to Drug Sensitivity
Recent studies have elucidated a crucial relationship between SIRT1, a histone deacetylase, and the WEE1 kinase. SIRT1 directly interacts with and deacetylates WEE1, maintaining it in an inactive state.[1][2] Consequently, cancer cells with high levels of SIRT1 expression are more susceptible to WEE1 inhibitors. Conversely, a deficiency in SIRT1 leads to hyperacetylation and activation of WEE1, rendering cancer cells resistant to WEE1 inhibition.[2][3] This molecular interplay strongly suggests that the expression level of SIRT1 in tumor cells can serve as a valuable biomarker for predicting sensitivity or resistance to WEE1 inhibitors.[1][3]
Performance Comparison of WEE1 Inhibitors
The efficacy of WEE1 inhibitors can be compared based on their half-maximal inhibitory concentration (IC50), a measure of the drug's potency. While direct studies linking SIRT1 expression to the IC50 of this compound are not yet available, the strong mechanistic link suggests a similar correlation to that observed with other WEE1 inhibitors like Adavosertib (MK-1775).
| Inhibitor Name(s) | Target | IC50 (in vitro) | Key Characteristics |
| This compound (Potrasertib, IMP7068) | WEE1 Kinase | 0.524 µM | Potent and selective WEE1 inhibitor with demonstrated anti-tumor activity in preclinical models.[4][5] |
| Adavosertib (MK-1775, AZD1775) | WEE1 Kinase | 5.2 nM | First-in-class, potent WEE1 inhibitor; sensitivity is enhanced by SIRT1 expression.[6][7] |
| Azenosertib (ZN-c3) | WEE1 Kinase | 3.9 nM | Highly selective and orally bioavailable WEE1 inhibitor.[8] |
| Debio 0123 (WEE1-IN-5) | WEE1 Kinase | 0.8 nM | Potent WEE1 inhibitor that abrogates the G2 checkpoint.[2] |
| PD0166285 | WEE1, Myt1 | 24 nM (WEE1) | Dual inhibitor of WEE1 and Myt1.[2] |
Experimental Protocols
Assessment of SIRT1 and p-WEE1 Expression by Western Blot
This protocol details the detection and quantification of SIRT1 and phosphorylated WEE1 (a marker of WEE1 activity) in cell lysates.
a. Cell Lysis:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
b. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
c. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
d. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against SIRT1 and p-WEE1 (Tyr15) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP) to Confirm SIRT1-WEE1 Interaction
This protocol is used to verify the physical interaction between SIRT1 and WEE1.
a. Cell Lysis:
-
Lyse cells in a non-denaturing Co-IP lysis buffer.
b. Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the lysate with an anti-SIRT1 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
c. Washing and Elution:
-
Wash the beads multiple times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
d. Western Blot Analysis:
-
Analyze the eluted proteins by Western blot using an anti-WEE1 antibody.
Cell Viability Assay to Determine IC50 Values
This assay measures the cytotoxic effect of WEE1 inhibitors on cancer cells.
a. Cell Seeding:
-
Seed cancer cells in 96-well plates at an appropriate density.
b. Drug Treatment:
-
Treat the cells with a serial dilution of the WEE1 inhibitor (e.g., this compound).
-
Include a vehicle-only control.
c. Incubation:
-
Incubate the plates for 72 hours.
d. Viability Measurement:
-
Add MTT or CellTiter-Glo reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
e. Data Analysis:
-
Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Visualizing the Molecular and Experimental Landscape
References
- 1. Targeting WEE1 Kinase for Breast Cancer Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT1 deacetylates WEE1 and sensitizes cancer cells to WEE1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IMPACT Therapeutics Presents Data of WEE1 Inhibitor IMP7068 at the 2023 American Association for Cancer Research (AACR) Annual Meeting [impacttherapeutics.com]
- 5. IMPACT Therapeutics presented preliminary clinical data of WEE1 inhibitor IMP7068 at ESMO Congress 2023 [impacttherapeutics.com]
- 6. Suppression of Sirt1 sensitizes lung cancer cells to WEE1 inhibitor MK-1775-induced DNA damage and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT1 mRNA expression may be associated with energy expenditure and insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
WEE1 Inhibition and p53 Mutation Status: A Comparative Guide to Therapeutic Response
An objective analysis of the differential response to WEE1 inhibition in p53-mutant versus p53-wild-type cancers, with a focus on the well-characterized inhibitor Adavosertib (AZD1775).
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the therapeutic efficacy of WEE1 inhibitors based on the p53 mutation status of cancer cells. While the specific agent "WEE1-IN-10" was queried, the vast body of published research focuses on other specific WEE1 inhibitors. Therefore, this guide will use Adavosertib (also known as AZD1775 or MK-1775), a first-in-class, selective WEE1 kinase inhibitor, as a representative molecule to explore this topic.
The central hypothesis in this field posits that cancer cells with a mutated or non-functional p53 protein are particularly vulnerable to WEE1 inhibition. This is due to their reliance on the G2/M cell cycle checkpoint for DNA repair, a checkpoint governed by WEE1.
Mechanism of Action: The Synthetic Lethality of WEE1 Inhibition in p53-Deficient Tumors
WEE1 is a crucial nuclear kinase that acts as a gatekeeper for entry into mitosis. It phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), thereby preventing cells with damaged DNA from proceeding through the G2/M checkpoint and initiating cell division. This allows time for DNA repair.
In healthy cells and p53-wild-type (p53-WT) cancer cells, the tumor suppressor p53 controls the G1/S checkpoint. When DNA damage occurs, p53 can halt the cell cycle at this earlier stage to allow for repairs. However, a large percentage of human cancers harbor p53 mutations, rendering the G1/S checkpoint dysfunctional.[1][2] These cells become heavily dependent on the WEE1-regulated G2/M checkpoint to maintain genomic stability.[2]
By inhibiting WEE1, compounds like Adavosertib remove this critical G2/M checkpoint. In p53-mutant (p53-MUT) cells, this abrogation forces the cells to enter mitosis prematurely with unrepaired DNA damage. This leads to a catastrophic cellular event known as mitotic catastrophe, ultimately triggering apoptosis (programmed cell death).[3][4] This selective targeting of p53-deficient cells is an example of synthetic lethality.
Figure 1: WEE1 Inhibition Pathway in p53-WT vs. p53-MUT Cells.
Comparative Performance: Preclinical Data
Studies consistently demonstrate that as a single agent, Adavosertib is significantly more cytotoxic to p53-mutant cancer cells compared to their p53-wild-type counterparts across various cancer types.
Cell Viability
In KRAS-mutant non-small cell lung cancer (NSCLC), cell lines with concurrent TP53 mutations showed significantly higher sensitivity to Adavosertib than those with wild-type TP53.[2][3] Similarly, in colorectal cancer, the p53-mutated HT29 cell line is sensitive to Adavosertib monotherapy.[5]
| Cell Line | Cancer Type | p53 Status | Adavosertib IC50 | Combination Therapy (Adavosertib + 5-FU) IC50 | Reference |
| HT29 | Colorectal Cancer | Mutant | ~184 nM | 3.5 µM (for 5-FU) | [5][6] |
| HCT116 | Colorectal Cancer | Wild-Type | Higher doses required | Effect observed at higher doses | [5] |
| H23 | NSCLC | Mutant | Sensitive | Not Applicable | [3] |
| Calu-6 | NSCLC | Mutant | Sensitive | Not Applicable | [3] |
| A549 | NSCLC | Wild-Type | Less Sensitive | Not Applicable | [3] |
Table 1: Comparative IC50 values for Adavosertib (AZD1775) in p53-mutant vs. p53-wild-type cancer cell lines. Note: The combination therapy IC50 for HT29 refers to the 5-FU concentration, which was reduced from 9.3 µM with the addition of Adavosertib.
Apoptosis and DNA Damage
The increased cytotoxicity in p53-mutant cells is driven by enhanced DNA damage and subsequent apoptosis. Following treatment with Adavosertib, p53-mutant cells exhibit a significant increase in markers of DNA double-strand breaks, such as γH2AX, and markers of apoptosis, like cleaved caspase-3.[5][7]
| Cell Line | p53 Status | Treatment | % of γH2AX Positive Cells | % of Caspase-3 Dependent Apoptosis | Reference |
| HT29 | Mutant | 5-FU alone | 5.1% | 4% | [5][6] |
| HT29 | Mutant | 5-FU + Adavosertib | 50.7% | 13% | [5][6] |
| OVCAR8 | Mutant | Adavosertib (400 nM) | Not specified | Significantly increased vs. control | [4] |
| HOC7 | Mutant | Adavosertib (400 nM) | Not specified | Significantly increased vs. control | [4] |
Table 2: Induction of DNA damage and apoptosis by Adavosertib in p53-mutant colorectal and ovarian cancer cells.
It is important to note, however, that some studies have found the efficacy of Adavosertib to be independent of p53 status, particularly in hematological malignancies like acute lymphoblastic leukemia, suggesting that other genetic contexts can also confer sensitivity.[8]
Comparative Performance: Clinical Data
Clinical trials have investigated Adavosertib, both as a monotherapy and in combination with chemotherapy, predominantly in patient populations with p53-mutated tumors.
| Trial / Cancer Type | p53 Status | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| FOCUS4-C (mCRC) | RAS/TP53-Mutant | Adavosertib | Active Monitoring | 3.61 months | 14.0 months | [9][10] |
| 1.87 months | 12.8 months | |||||
| Phase II (Ovarian Cancer) | TP53-Mutant | Adavosertib + Chemo | Placebo + Chemo | 7.9 months | Not specified | [1][11] |
| 7.3 months |
Table 3: Clinical trial outcomes for Adavosertib in p53-mutant patient populations. mCRC: metastatic colorectal cancer.
In the FOCUS4-C trial for metastatic colorectal cancer, Adavosertib monotherapy significantly improved progression-free survival in patients with both RAS and TP53 mutations compared to active monitoring.[9][12] A phase II trial in patients with platinum-sensitive, p53-mutated ovarian cancer showed that adding Adavosertib to standard chemotherapy improved progression-free survival.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are representative protocols for key experiments.
Cell Viability Assay (WST-1)
-
Cell Plating : Seed cancer cells (e.g., HT29, A549) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment : Treat the cells with a serial dilution of Adavosertib (e.g., 0-1000 nM) for 72-96 hours.
-
WST-1 Reagent : Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition : Measure the absorbance at 440-450 nm using a microplate reader.
-
Analysis : Normalize the data to untreated controls and calculate IC50 values using non-linear regression analysis.[5]
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Treatment : Plate cells in a 6-well plate and treat with the desired concentration of Adavosertib (e.g., 200-500 nM) for 24-48 hours.
-
Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis/necrosis.[4][13]
DNA Damage Analysis (γH2AX Staining)
-
Cell Treatment : Grow cells on coverslips in a 12-well plate and treat with Adavosertib for 24 hours.
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunofluorescence : Block with 1% BSA and incubate with a primary antibody against phospho-Histone H2A.X (Ser139). Follow with an Alexa Fluor-conjugated secondary antibody.
-
Imaging : Mount the coverslips with a DAPI-containing medium and visualize using a fluorescence microscope. For quantitative analysis via flow cytometry, follow a similar staining protocol without coverslips and analyze on a flow cytometer.[5][7]
Figure 2: Experimental workflow for comparing WEE1 inhibitor response.
Conclusion
The available preclinical and clinical data strongly support the rationale of targeting WEE1 as a therapeutic strategy, particularly in cancers harboring p53 mutations. The mechanism of synthetic lethality, whereby the inhibition of the G2/M checkpoint in p53-deficient cells leads to mitotic catastrophe, is well-established. Adavosertib (AZD1775) has demonstrated preferential cytotoxicity against p53-mutant cells in vitro and has shown promising clinical activity in p53-mutated solid tumors.[3][9] While the p53 status is a strong predictive biomarker for response to WEE1 inhibition, emerging evidence suggests that other factors may also contribute to sensitivity, warranting further investigation to refine patient selection strategies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutational status of TP53 defines the efficacy of Wee1 inhibitor AZD1775 in KRAS-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting WEE1 kinase as a p53-independent therapeutic strategy in high-risk and relapsed acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Inhibition of WEE1 Is Effective in TP53- and RAS-Mutant Metastatic Colorectal Cancer: A Randomized Trial (FOCUS4-C) Comparing Adavosertib (AZD1775) With Active Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collection - Data from A Biomarker-enriched, Randomized Phase II Trial of Adavosertib (AZD1775) Plus Paclitaxel and Carboplatin for Women with Platinum-sensitive TP53-mutant Ovarian Cancer - Clinical Cancer Research - Figshare [aacr.figshare.com]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
WEE1 and PARP Inhibition: A Synergistic Strategy in Preclinical Cancer Models
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The combination of WEE1 and Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy in oncology. Preclinical studies have demonstrated a potent synergistic anti-tumor effect across a variety of cancer models. This guide provides a comprehensive comparison of the performance of this combination, supported by experimental data and detailed methodologies, to inform further research and development. While the specific inhibitor WEE1-IN-10 is a known WEE1 kinase inhibitor, this guide will focus on the extensively studied WEE1 inhibitor, Adavosertib (AZD1775), in combination with the PARP inhibitor, Olaparib, for which a wealth of preclinical data exists.
Mechanism of Synergy: A Two-Pronged Attack
The synergistic interaction between WEE1 and PARP inhibitors stems from their complementary roles in the DNA Damage Response (DDR) pathway. PARP inhibitors block the repair of single-strand DNA breaks, which, during DNA replication, lead to the formation of double-strand breaks (DSBs).[1] Cancer cells then rely on the G2/M cell cycle checkpoint, controlled by WEE1 kinase, to arrest the cell cycle and allow for DNA repair.[2] Inhibition of WEE1 abrogates this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and apoptosis.[2][3] This combined assault on DNA repair and cell cycle control results in a potent synthetic lethal interaction in cancer cells.
Quantitative Performance in Preclinical Models
The synergy between WEE1 and PARP inhibitors has been quantified in numerous preclinical studies using various cancer cell lines. The combination consistently demonstrates superior efficacy compared to either agent alone.
In Vitro Synergy in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Genetic Background | WEE1i (Adavosertib) IC50 (nM) | PARPi (Olaparib) IC50 (µM) | Combination Index (CI) | Outcome |
| MDA-MB-231 | BRCA1/2 wild-type | ~200 | ~10 | < 1.0[4] | Synergistic |
| MDA-MB-468 | BRCA1/2 wild-type | ~150 | ~5 | < 1.0[5] | Synergistic |
| HCC1806 | BRCA1/2 wild-type | ~250 | ~8 | < 1.0[5] | Synergistic |
| MDA-MB-436 | BRCA1 mutant | ~100 | ~1 | < 1.0[5] | Synergistic |
Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Induction of Apoptosis and DNA Damage
The combination of WEE1 and PARP inhibitors leads to a significant increase in markers of apoptosis and DNA damage.
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | γH2AX Foci per Nucleus (DNA Damage) |
| Biliary Tract Cancer (SNU869) | Control | Baseline | Baseline |
| Olaparib | Increased | Increased | |
| Adavosertib | Increased | Increased | |
| Combination | Significantly Increased [2] | Significantly Increased [2] | |
| TNBC (MDA-MB-231) | Control | Baseline | Baseline |
| Olaparib | Increased | Increased | |
| Adavosertib | Increased | Increased | |
| Combination | Significantly Increased [5] | Significantly Increased [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are protocols for key experiments used to evaluate the synergy between WEE1 and PARP inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding : Plate cancer cells in a 96-well plate at a density of 3,000-8,000 cells per well and incubate for 24 hours.
-
Drug Treatment : Treat cells with serial dilutions of the WEE1 inhibitor, PARP inhibitor, and the combination at a fixed ratio. Include a vehicle-only control.
-
Incubation : Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]
-
Formazan (B1609692) Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) for each treatment. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy.[7]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment : Seed cells in a 6-well plate and treat with the WEE1 inhibitor, PARP inhibitor, or the combination for 48 hours.[6]
-
Cell Harvesting : Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining : Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[6][7]
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[6]
DNA Damage Assay (γH2AX Immunofluorescence)
-
Cell Culture and Treatment : Grow cells on coverslips in a 24-well plate and treat with the inhibitors for 24 hours.
-
Fixation and Permeabilization : Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Blocking : Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation : Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.[6]
-
Secondary Antibody Incubation : Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[6]
-
Counterstaining and Mounting : Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis : Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.[6]
In Vivo Efficacy
The synergistic effect observed in vitro has been translated into significant tumor growth inhibition in in vivo xenograft models.
Tumor Growth Inhibition in a Triple-Negative Breast Cancer Xenograft Model
| Treatment Group | Tumor Volume Change | Survival Benefit |
| Vehicle Control | Progressive Growth | - |
| WEE1i (Adavosertib) | Modest Inhibition | Modest Increase |
| PARPi (MK-4827) | Modest Inhibition | Modest Increase |
| WEE1i + PARPi | Synergistic Inhibition [4] | Significant Increase [4] |
These in vivo studies confirm that the combination of WEE1 and PARP inhibitors can lead to enhanced anti-tumor activity, providing a strong rationale for clinical investigation.[4]
Considerations and Future Directions
While the concurrent administration of WEE1 and PARP inhibitors shows significant promise, some studies have explored sequential dosing to mitigate potential toxicities while maintaining efficacy. This approach may broaden the therapeutic window and improve patient tolerability.
Furthermore, the synergy between WEE1 and PARP inhibitors has been shown to trigger an anti-tumor immune response, including the activation of the STING pathway.[5] This opens up possibilities for combining this dual-agent therapy with immunotherapies for even greater clinical benefit.
References
- 1. This compound | Inhibitor | Anticancer | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
A Comparative Analysis of WEE1-IN-10 and CHK1 Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of cell cycle checkpoint kinases have emerged as a promising strategy to exploit the inherent vulnerabilities of cancer cells. This guide provides a comparative analysis of WEE1-IN-10 (Potrasertib/IMP7068) and a panel of prominent CHK1 inhibitors, offering a detailed examination of their mechanisms of action, preclinical efficacy, and the signaling pathways they modulate. This objective comparison is supported by available experimental data to aid researchers in their drug development and discovery efforts.
Executive Summary
WEE1 and CHK1 are critical kinases that regulate the G2/M and S-phase checkpoints of the cell cycle, respectively. Their inhibition in cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), can lead to uncontrolled cell cycle progression, accumulation of DNA damage, and ultimately, apoptotic cell death—a phenomenon known as synthetic lethality.
-
This compound (Potrasertib/IMP7068) is a potent and selective inhibitor of WEE1 kinase. By inhibiting WEE1, it prevents the inhibitory phosphorylation of CDK1, forcing cells with DNA damage to prematurely enter mitosis, leading to mitotic catastrophe.
-
CHK1 inhibitors (e.g., MK-8776, AZD7762, LY2603618) target the CHK1 kinase, a key transducer in the DNA damage response (DDR) pathway. Inhibition of CHK1 abrogates the S and G2/M checkpoints, leading to replication stress, DNA damage, and cell death.
Preclinical studies have demonstrated that both classes of inhibitors possess potent anti-tumor activity, and importantly, their combination often results in synergistic cytotoxicity. This guide will delve into the quantitative preclinical data, the experimental methodologies used to generate this data, and the underlying signaling pathways.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and a selection of CHK1 inhibitors. It is important to note that direct head-to-head comparisons are challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Potency (IC50) of this compound (Potrasertib/IMP7068) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | LoVo | Colorectal Cancer | 0.524[1] |
Data on a wider panel of cell lines for this compound is limited in the public domain.
Table 2: In Vitro Potency (IC50/GI50) of Selected CHK1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50/GI50 (nM) |
| AZD7762 | - | (Enzymatic Assay) | 5[2] |
| LY2603618 | - | (Enzymatic Assay) | 7 |
| MK-8776 | HCT116 | Colorectal Cancer | ~250 (as SCH900776) |
| HT-29 | Colorectal Cancer | ~250 (as SCH900776) | |
| V158411 | HT-29 | Colorectal Cancer | 48 |
| Leukemia/Lymphoma (mean) | Hematological | 170[3] | |
| SAR-020106 | - | (Enzymatic Assay) | 13.3[2] |
| HT-29 | Colorectal Cancer | 55[2] |
Table 3: In Vivo Efficacy of this compound and CHK1 Inhibitors in Xenograft Models
| Inhibitor | Cancer Model | Dosing Schedule | Outcome |
| This compound | LoVo (Colorectal) | Not specified | Strong in vivo anti-cancer activity |
| NCI-H1299 (NSCLC) | Not specified | Good dose-response tumor inhibition | |
| UT5318 (Uterine PDX) | Not specified | Good dose-response tumor inhibition | |
| LY2603618 | Calu-6, HT-29 (Xenografts) | Combination with gemcitabine | Significant increase in tumor growth inhibition |
| SAR-020106 | - | Combination with irinotecan/gemcitabine | Enhanced antitumor activity with minimal toxicity[2] |
Table 4: Pharmacokinetic Parameters of this compound and CHK1 Inhibitors
| Inhibitor | Species | Key Parameters |
| This compound | Preclinical species | Long half-life, high exposure[4] |
| Human | Apparent Clearance (CL/F): 125 L/h; Steady-state Volume of Distribution: 6860 L[5] | |
| V158411 | Mouse | Tumor elimination half-life: 22 hours |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the WEE1 and CHK1 signaling pathways and their intricate crosstalk.
Caption: WEE1 signaling pathway and the mechanism of this compound inhibition.
Caption: CHK1 signaling pathway and the mechanism of CHK1 inhibitor action.
Caption: Crosstalk between WEE1 and CHK1 pathways and the synergy of their combined inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of WEE1 and CHK1 inhibitors.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Principle: Tetrazolium salts (MTT, XTT) are reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and can be quantified by measuring absorbance.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the WEE1 or CHK1 inhibitor in culture medium. Replace the existing medium with the medium containing the inhibitor at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Addition of Tetrazolium Salt:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
For XTT assay: Add the XTT labeling mixture (containing XTT and an electron-coupling reagent) to each well and incubate for 2-4 hours. The formazan product is soluble.
-
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (typically 570 nm for MTT and 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of inhibitors on cell cycle distribution.
Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that intercalates into DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G1, S, and G2/M).
Methodology:
-
Cell Treatment: Seed cells in larger culture dishes and treat them with the inhibitor at a specific concentration for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix them in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a laser (typically 488 nm) and collect the fluorescence emission (around 617 nm).
-
Data Analysis: Generate a histogram of DNA content. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups (vehicle control, inhibitor alone, combination therapy).
-
Drug Administration: Administer the inhibitor(s) and vehicle control according to a predefined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Observe the mice for any signs of toxicity.
-
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period.
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate tumor growth inhibition (TGI) as a percentage.
-
Statistically analyze the differences in tumor growth between the treatment groups.
-
Conclusion
Both this compound and CHK1 inhibitors represent promising therapeutic strategies for the treatment of cancer, particularly in tumors with defects in the G1 checkpoint. While both classes of inhibitors ultimately lead to cell cycle disruption and apoptosis, they do so through distinct, albeit interconnected, mechanisms. The synergistic effects observed with their combined use highlight the intricate nature of the cell cycle regulatory network and suggest that a multi-pronged attack on these checkpoints could be a powerful anti-cancer strategy. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further explore the therapeutic potential of these and other cell cycle checkpoint inhibitors.
References
- 1. Targeting WEE1 Kinase for Breast Cancer Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IMPACT Therapeutics presented preliminary clinical data of WEE1 inhibitor IMP7068 at ESMO Congress 2023 [impacttherapeutics.com]
- 3. IMPACT announced Wee1 inhibitor IMP7068 IND clearance by US FDA [impacttherapeutics.com]
- 4. researchgate.net [researchgate.net]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Guide to WEE1 Inhibitor Downstream Pathway Analysis Using RNA-seq: A Focus on WEE1-IN-10 and Adavosertib (AZD1775)
This guide provides a comparative framework for analyzing the downstream signaling pathways affected by WEE1 inhibitors, with a specific focus on evaluating a novel inhibitor, WEE1-IN-10, against the well-characterized compound Adavosertib (also known as AZD1775 or MK-1775). The information herein is intended for researchers, scientists, and drug development professionals engaged in oncology and cell cycle research.
The inhibition of WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint, is a promising strategy in cancer therapy, particularly in tumors with p53 mutations.[1][2][3] WEE1 inhibitors abrogate the G2/M checkpoint, leading to premature mitotic entry and subsequent mitotic catastrophe in cancer cells with damaged DNA.[4][5] Understanding the downstream transcriptional consequences of WEE1 inhibition is crucial for biomarker discovery, predicting therapeutic response, and identifying potential resistance mechanisms. RNA sequencing (RNA-seq) is a powerful tool for elucidating these genome-wide transcriptional changes.
Comparative Downstream Pathway Analysis
This section compares the anticipated downstream effects of this compound with the established effects of Adavosertib, based on published RNA-seq data.
Table 1: Key Downstream Pathways Modulated by WEE1 Inhibition (Adavosertib) and Hypothetical Comparison with this compound
| Pathway Category | Key Genes/Signatures (Adavosertib) | Observed Effect (Adavosertib) | Anticipated Effect (this compound) |
| Cell Cycle Regulation | CCNE1, CDK1, PLK1 | Abrogation of G2/M checkpoint, premature mitosis.[3][6][7] | Similar G2/M checkpoint abrogation. |
| DNA Damage Response (DDR) | γH2AX, Homologous Recombination Repair genes | Increased DNA damage markers, downregulation of DNA repair genes.[4][5] | Induction of DNA damage markers. |
| Immune Response | IFN-stimulated genes (ISGs), CXCL10 | Upregulation of interferon signaling and immune checkpoint pathways.[4][8][9] | Potential for immune microenvironment modulation. |
| Apoptosis | Caspase activation | Induction of apoptosis following mitotic catastrophe.[10] | Induction of apoptosis. |
| Resistance Mechanisms | G1/S regulatory genes (SKP2, CUL1, CDK2), PTEN-PI3K/Akt/mTOR pathway | Upregulation in resistant cells.[1][11] | Potential for similar or distinct resistance pathways. |
Table 2: Summary of Differentially Expressed Genes (DEGs) from RNA-seq Analysis of Adavosertib-Treated Cancer Cells
| Gene | Function | Fold Change (Illustrative) |
| ISG15 | Interferon-stimulated gene | Upregulated |
| IFIT3 | Interferon-stimulated gene | Upregulated |
| MX2 | Interferon-stimulated gene | Upregulated |
| OAS2 | Interferon-stimulated gene | Upregulated |
| FOXM1 | Transcription factor regulating G2/M transition | Downregulated |
| SETDB1 | Histone methyltransferase | Downregulated |
| CDKN1A (p21) | CDK inhibitor | Upregulated |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results.
Protocol 1: Cell Culture and Small Molecule Inhibitor Treatment
-
Cell Line Selection: Choose appropriate cancer cell lines (e.g., ovarian, colorectal, or breast cancer cell lines with known p53 status).
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare stock solutions of this compound and Adavosertib in a suitable solvent (e.g., DMSO).
-
Treatment: Treat cells with the desired concentrations of this compound, Adavosertib, or vehicle control (DMSO) for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting: After treatment, wash cells with PBS and harvest for RNA extraction.
Protocol 2: RNA Extraction and Sequencing
-
RNA Extraction: Isolate total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high-quality RNA (RIN > 8).[12]
-
Library Preparation: Prepare RNA-seq libraries from the total RNA using a standard protocol (e.g., TruSeq RNA Library Prep Kit, Illumina).
-
Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Protocol 3: RNA-seq Data Analysis
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.[13]
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes between inhibitor-treated and control samples using packages like DESeq2 or edgeR.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or other pathway analysis methods to identify enriched biological pathways and processes.[14]
Signaling Pathways and Experimental Workflow Diagrams
Visual representations of the key pathways and experimental procedures.
Caption: WEE1 Inhibition Signaling Pathway.
Caption: RNA-seq Experimental and Analysis Workflow.
By following this comparative guide, researchers can systematically evaluate the downstream effects of novel WEE1 inhibitors like this compound, benchmark them against established compounds such as Adavosertib, and gain deeper insights into their mechanisms of action.
References
- 1. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WEE1 Inhibitor Adavosertib Exerts Antitumor Effects on Colorectal Cancer, Especially in Cases with p53 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WEE1 inhibition induces anti-tumor immunity by activating ERV and the dsRNA pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. WEE1 inhibition enhances the antitumor immune response to PD-L1 blockade by the concomitant activation of STING and STAT1 pathways in SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]
- 14. Pathway analysis for RNA-Seq data using a score-based approach - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of WEE1 Inhibition: A Comparative Guide to WEE1-IN-10 and siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for inhibiting the WEE1 kinase, a critical regulator of the G2/M cell cycle checkpoint. We will explore the on-target activity of the small molecule inhibitor WEE1-IN-10 and compare its cellular effects with those induced by siRNA-mediated knockdown of the WEE1 protein. This comparison is supported by experimental data on key biomarkers and cellular phenotypes, providing a comprehensive overview for researchers investigating WEE1 as a therapeutic target.
Executive Summary
Both chemical inhibition with compounds like this compound and genetic knockdown using siRNA are effective strategies for abrogating WEE1 function. These approaches lead to a consistent set of on-target cellular consequences, including the disruption of the G2/M checkpoint, premature entry into mitosis, increased DNA damage, and ultimately, a reduction in cancer cell viability. The primary distinction lies in the mode of action—direct enzymatic inhibition versus depletion of the protein—which can have implications for experimental design and interpretation. While specific quantitative data for this compound is not extensively published, the well-characterized WEE1 inhibitor AZD1775 (adavosertib) serves as a reliable proxy for understanding the expected effects of a potent and selective WEE1 chemical inhibitor.
Comparison of Cellular Phenotypes and Biomarkers
The following table summarizes the expected quantitative outcomes following treatment with a WEE1 inhibitor (represented by data for the well-characterized inhibitor AZD1775) and WEE1 siRNA.
| Parameter | WEE1 Inhibitor (e.g., AZD1775) | WEE1 siRNA Knockdown | Key Insights |
| Cell Viability (IC50) | IC50 values typically range from 0.3 to 1.8 µM in sensitive cancer cell lines.[1] | Significant reduction in viable cells, often comparable to inhibitor treatment. | Both methods effectively reduce cancer cell viability, confirming WEE1 as a critical survival kinase. |
| pCDK1 (Tyr15) Levels | Dose-dependent decrease in pCDK1 (Tyr15) with an EC50 of approximately 85 nM.[2] | Significant downregulation of pCDK1 (Tyr15) following effective knockdown of WEE1 protein.[3] | A direct and reliable biomarker for confirming on-target WEE1 inhibition by both modalities. |
| G2/M Checkpoint Abrogation | Reversal of DNA damage-induced G2/M arrest, forcing cells into mitosis.[4] | Abrogation of the G2/M checkpoint, leading to an increased percentage of cells in the G2/M phase before mitotic catastrophe.[3] | Confirms the functional consequence of WEE1 inhibition on cell cycle control. |
| Premature Mitotic Entry (pHH3) | Dose-dependent increase in the mitotic marker phospho-Histone H3 (pHH3), with an EC50 of around 81 nM.[2] | Increased levels of pHH3, indicating entry into mitosis despite incomplete DNA replication. | Demonstrates that loss of WEE1 activity, through either method, drives cells into a premature and often fatal mitosis. |
| DNA Damage (γH2AX) | Increased levels of the DNA double-strand break marker γH2AX.[5] | Upregulation of γH2AX protein levels, indicating the accumulation of DNA damage.[3] | Highlights the role of WEE1 in maintaining genomic stability; its inhibition leads to replication stress and DNA damage. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the WEE1 signaling pathway and a typical experimental workflow for comparing a WEE1 inhibitor with siRNA knockdown.
References
- 1. WEE1 Inhibition Enhances Anti-Apoptotic Dependency as a Result of Premature Mitotic Entry and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. WEE1 kinase inhibition reverses G2/M cell cycle checkpoint activation to sensitize cancer cells to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for WEE1-IN-10
For researchers and scientists at the forefront of drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of WEE1-IN-10, a Wee1 kinase inhibitor. In the absence of specific disposal directives for this compound, it is crucial to treat it as a potentially hazardous chemical waste.[1]
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, always adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) such as safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] In case of a spill, use an absorbent, non-combustible material to contain and collect the substance, then place it in a sealed container for disposal.[1]
Quantitative Data on WEE1 Inhibitor Storage
Proper storage is critical for maintaining the integrity of this compound and ensuring laboratory safety. The following table summarizes recommended storage conditions.
| Inhibitor | Form | Storage Temperature | Duration |
| This compound | Stock Solution | -80°C | 6 months |
| -20°C | 1 month | ||
| WEE1-IN-3 | Stock Solution | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from multiple sources.[2][3]
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound and any contaminated materials.
Step 1: Waste Identification and Classification Treat this compound and any materials that have come into contact with it (e.g., pipette tips, gloves, empty vials, absorbent paper) as hazardous chemical waste.[1] This cautious approach is necessary due to the absence of specific data on its environmental and health hazards.
Step 2: Waste Segregation and Collection Use a dedicated, clearly labeled hazardous waste container for the collection of all this compound waste. The container must be chemically resistant, have a secure lid, and be appropriate for the type of waste (solid or liquid).
Step 3: On-site Storage Store the sealed hazardous waste container in a designated, secure area within the laboratory. This area should be away from general lab traffic and incompatible materials. Ensure the storage area has secondary containment to prevent the spread of material in the event of a leak.[1] Adhere to your institution's guidelines regarding the maximum allowable quantity of hazardous waste and the duration of storage in the laboratory.[1]
Step 4: Disposal and Removal Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. Ensure all required documentation for waste transfer is completed accurately and retained for your records.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling WEE1-IN-10 (Potrasertib)
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal protocols for the potent and selective WEE1 kinase inhibitor, WEE1-IN-10, also known as Potrasertib or IMP7068. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
I. Compound Identification and Properties
This compound is a small molecule inhibitor of WEE1 kinase, a key regulator of the G2/M cell cycle checkpoint. By inhibiting WEE1, this compound can induce mitotic catastrophe and apoptosis in cancer cells, particularly those with a deficient G1 checkpoint.
Quantitative Data Summary:
| Identifier | Alternate Names | CAS Number | Molecular Formula | Molecular Weight | IC₅₀ (LOVO cells) |
| This compound | Potrasertib, IMP7068 | 2226938-19-6 | C₂₈H₃₀Cl₂N₈O | 565.50 g/mol | 0.524 µM[1] |
Solubility and Storage:
| Solvent | Solubility | Storage of Powder | Storage of Stock Solutions |
| DMSO | 50 mg/mL (88.42 mM)[1] | 3 years at -20°C[2] | 6 months at -80°C[1] |
| Ethanol | 7 mg/mL (12.37 mM)[3] | 2 years at 4°C[1] | 1 month at -20°C[1] |
Note: Hygroscopic nature of DMSO can impact solubility; use freshly opened solvent.[1]
II. Personal Protective Equipment (PPE) and Safe Handling
Given the potent nature of this compound as a kinase inhibitor, it should be handled with caution in a laboratory setting. The following PPE and handling procedures are mandatory to minimize exposure risk.
A. Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of solutions or contact with the powder form. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the compound. |
| Body Protection | A lab coat worn over personal clothing. | Provides a barrier against accidental spills and contamination. |
B. Engineering Controls and Work Practices:
-
Ventilation: All handling of the solid compound and preparation of stock solutions should be conducted in a certified chemical fume hood to prevent inhalation of any airborne particles.
-
Hygiene: Avoid direct contact with skin, eyes, and clothing. Do not ingest or inhale. Practice good industrial hygiene and safety protocols. Wash hands thoroughly after handling.[4]
-
Environment: Keep the compound away from heat, sparks, and open flames.[4]
III. Operational Plan: Preparation and Use
A. Preparation of Stock Solutions:
-
Pre-computation: Before weighing, calculate the required mass of this compound to achieve the desired concentration for your stock solution (e.g., 10 mM).
-
Weighing: In a chemical fume hood, carefully weigh the required amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the powder. To aid dissolution, ultrasonic treatment may be necessary.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability or -20°C for shorter periods.[1][2]
B. Experimental Workflow for Cell-Based Assays:
The following diagram outlines a general workflow for assessing the cellular effects of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
